Boc-2-fluoro-D-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXBKUDXGMHV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427299 | |
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-10-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Boc-2-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). This fluorinated amino acid derivative is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized to enhance the pharmacological properties of peptide-based therapeutics. The introduction of a fluorine atom can significantly influence metabolic stability, binding affinity, and bioavailability.
Due to the limited availability of specific experimental data for the D-enantiomer, this guide includes data for the corresponding L-enantiomer (Boc-2-fluoro-L-phenylalanine) where noted, which can serve as a close approximation.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic and analytical procedures.
| Property | Data | Source(s) |
| Molecular Formula | C₁₄H₁₈FNO₄ | [][2] |
| Molecular Weight | 283.30 g/mol | [][3] |
| IUPAC Name | (2R)-2-[(tert-butoxy)carbonylamino]-3-(2-fluorophenyl)propanoic acid | [][3] |
| CAS Number | Not explicitly found for D-enantiomer. (L-enantiomer: 114873-00-6) | [2] |
| Appearance | White to light yellow crystalline powder; Pale white solid (reported for L-enantiomer) | [][2] |
| Melting Point | 93 - 98 °C (reported for L-enantiomer) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and methylene chloride (reported for Boc-L-phenylalanine) | [4] |
| Storage Conditions | Store at 2-8 °C | [][2] |
| Predicted Density | 1.192 g/cm³ (predicted for L-enantiomer) | [] |
| Predicted Boiling Point | 427.3 ± 40.0 °C (predicted for L-enantiomer) | [] |
Spectroscopic Data
-
¹H NMR (Expected Signals):
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
Doublets of doublets between 2.8 and 3.2 ppm for the two diastereotopic β-protons of the phenylalanine side chain.
-
A multiplet around 4.3-4.5 ppm for the α-proton.
-
A series of multiplets in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the fluorinated phenyl ring.
-
A broad singlet for the amide proton (NH), which may be exchangeable with D₂O.
-
A broad singlet for the carboxylic acid proton (OH).
-
Experimental Protocols
General Synthesis of this compound
The following is a generalized experimental protocol for the N-Boc protection of 2-fluoro-D-phenylalanine. This procedure is based on standard methods for the synthesis of Boc-protected amino acids.[6][7][8]
Materials:
-
2-fluoro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Potassium hydrogen sulfate (KHSO₄) solution or dilute HCl
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.
-
Add 1N NaOH solution to the mixture and stir vigorously in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The Boc₂O can be dissolved in a small amount of 1,4-dioxane before addition.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M KHSO₄ solution or dilute HCl. The product should precipitate as a white solid.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
The following diagrams illustrate the synthesis workflow and the logical application of this compound in drug development.
References
- 2. chemimpex.com [chemimpex.com]
- 3. N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | C14H18FNO4 | CID 2734496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Boc-2-fluoro-D-phenylalanine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine), a synthetic amino acid of significant interest in medicinal chemistry and peptide-based drug development. This document details its physicochemical properties, outlines synthetic and analytical methodologies, and explores its applications in enhancing the therapeutic potential of peptides.
Core Physicochemical Properties
This compound is a derivative of the natural amino acid D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a fluorine atom at the ortho position of the phenyl ring. These modifications impart unique properties that are highly valuable in the design of novel therapeutics.
The pertinent physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 114873-10-8 | [] |
| Molecular Formula | C₁₄H₁₈FNO₄ | [] |
| Molecular Weight | 283.30 g/mol | [] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 92-96 °C | [] |
| Storage Conditions | 2-8 °C | [] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several strategic approaches, often involving the enantioselective synthesis of the core 2-fluoro-D-phenylalanine followed by the protection of the amino group.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 2-fluoro-D-phenylalanine
This protocol outlines the addition of the tert-butoxycarbonyl (Boc) protecting group to 2-fluoro-D-phenylalanine.
Materials:
-
2-fluoro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Dry Dichloromethane (DCM)
-
Silica gel (60-120 mesh) for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
Dissolve 2-fluoro-D-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution.
-
Stir the mixture vigorously in an ice bath for approximately 20 minutes.
-
Add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the solution while maintaining the temperature.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Upon completion, perform a work-up procedure involving acidification and extraction with an organic solvent like ethyl acetate.
-
Purify the crude product using silica gel column chromatography with a mobile phase of methanol in chloroform to yield the final this compound product.[2]
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol provides a general framework for the analytical separation of fluorinated phenylalanine enantiomers, which is a critical step in ensuring the stereochemical purity of the final product.
Materials:
-
Sample of 2-fluoro-D-phenylalanine or its Boc-protected derivative
-
Chiral stationary phase column (e.g., teicoplanin-based or crown-ether-based)
-
Mobile phase components (e.g., methanol, water, acetonitrile, ion-pair agents like sodium 1-octanesulfonate)
-
HPLC system with UV or mass spectrometry detection
Procedure:
-
Select an appropriate chiral stationary phase. Teicoplanin-based columns are often effective for the separation of ring-substituted phenylalanine analogues.[3]
-
Optimize the mobile phase composition. For reversed-phase chromatography on a teicoplanin column, a mixture of acetonitrile and water can be effective.[4] The addition of ion-pair agents may be necessary to improve resolution.[5]
-
Prepare the sample by dissolving it in a suitable solvent compatible with the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the enantiomers under the optimized chromatographic conditions.
-
Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for enhanced sensitivity and specificity.[3][4]
Caption: A simplified workflow for the synthesis of this compound.
Applications in Peptide Synthesis and Drug Discovery
The incorporation of this compound into peptide sequences is a strategic approach to enhance their therapeutic properties. The fluorine atom, in particular, offers several advantages.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of peptide-based drugs.[6]
-
Modulation of Biological Activity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring. This can influence non-covalent interactions, such as cation-π interactions, which are often crucial for receptor binding and molecular recognition.[6] This can lead to peptides with increased potency or altered selectivity for their biological targets.[][6]
-
Improved Pharmacokinetic Properties: Fluorine substitution can increase the lipophilicity of a peptide, potentially improving its ability to cross biological membranes.[7]
Impact on G Protein-Coupled Receptor (GPCR) Signaling
Peptides containing D-amino acids, including D-phenylalanine derivatives, have been shown to modulate the activity of G Protein-Coupled Receptors (GPCRs). For instance, D-phenylalanine-containing peptides can act as agonists for opioid receptors, initiating signaling cascades that lead to analgesia.[8] While specific signaling pathways directly modulated by peptides containing this compound are a subject of ongoing research, the principles of GPCR activation provide a framework for understanding their potential mechanisms of action.
The binding of a peptide agonist to its cognate GPCR, such as an opioid receptor, triggers a conformational change in the receptor. This leads to the activation of intracellular heterotrimeric G proteins. The activated G protein, in turn, modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers such as cAMP or inositol trisphosphate and diacylglycerol. These second messengers then propagate the signal, resulting in a cellular response.[8]
Caption: A generalized schematic of a GPCR signaling pathway activated by a peptide agonist.
Conclusion
This compound is a valuable building block for the synthesis of novel peptide therapeutics. Its unique physicochemical properties, stemming from the ortho-fluoro substitution, can be leveraged to design peptides with enhanced stability, modulated biological activity, and improved pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a foundation for the successful incorporation of this non-canonical amino acid into drug discovery and development programs. Further research into the specific effects of 2-fluoro-D-phenylalanine-containing peptides on various signaling pathways will continue to expand their therapeutic potential.
References
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. benchchem.com [benchchem.com]
Technical Guide: Synthesis and Purification of Boc-2-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-2-fluoro-D-phenylalanine, a valuable chiral building block in modern drug discovery and peptide synthesis. The incorporation of a fluorine atom into the phenylalanine scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptides and small molecule therapeutics.[1][2] This document details the necessary experimental protocols, quantitative data, and logical workflows for the successful preparation of this compound with high purity.
Overall Synthesis and Purification Strategy
The preparation of this compound is a multi-step process that begins with the racemic DL-2-fluorophenylalanine. The overall strategy involves three main stages:
-
N-Acetylation: The racemic amino acid is first protected with an acetyl group to prepare it for enzymatic resolution.
-
Enzymatic Chiral Resolution: The key step for isolating the desired D-enantiomer. An aminoacylase enzyme is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-2-fluorophenylalanine.
-
N-Boc Protection and Purification: The isolated and de-acetylated D-amino acid is then protected with the tert-butoxycarbonyl (Boc) group. The final product is purified to a high degree using extraction, chromatography, and crystallization techniques.
The following diagram illustrates the overall workflow:
Experimental Protocols
Stage 1: Synthesis of N-Acetyl-DL-2-fluorophenylalanine
This protocol outlines the initial protection of the racemic amino acid, a prerequisite for enzymatic resolution.
Materials:
-
DL-2-Fluorophenylalanine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
Procedure:
-
Suspend DL-2-fluorophenylalanine (1.0 eq) in glacial acetic acid.
-
Cool the suspension in an ice bath with stirring.
-
Add acetic anhydride (1.5 eq) dropwise to the cold suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Slowly add cold deionized water to quench the excess acetic anhydride.
-
Concentrate the solution under reduced pressure to remove the acetic acid and water.
-
The resulting crude N-acetyl-DL-2-fluorophenylalanine can be solidified by trituration with cold diethyl ether and used in the next step without further purification.
Stage 2: Enzymatic Resolution and Preparation of D-2-Fluorophenylalanine
This highly selective method leverages an aminoacylase to separate the D- and L-enantiomers.[3][4]
Materials:
-
N-Acetyl-DL-2-fluorophenylalanine
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (0.5 M)
-
Hydrochloric Acid (HCl) (1 M and concentrated)
-
Ethyl Acetate
-
Dowex 50W-X8 resin (or similar strong cation exchange resin)
-
Ammonium Hydroxide solution
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-2-fluorophenylalanine in deionized water and adjust the pH to 7.5-8.0 with a 0.5 M LiOH or NaOH solution.
-
Add the aminoacylase enzyme (typically 1-2% by weight relative to the substrate).
-
Stir the mixture at 37°C, maintaining the pH at 7.5-8.0 by the controlled addition of the base.
-
Monitor the reaction progress. The reaction is complete when approximately 50% of the substrate has been hydrolyzed (i.e., one equivalent of base has been consumed).
-
-
Separation:
-
Once the reaction is complete, acidify the solution to pH ~3 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-2-fluorophenylalanine.
-
Cool the mixture and collect the precipitated solid by filtration. Wash the solid with cold water. This solid is the N-acetyl-D-2-fluorophenylalanine.
-
The filtrate contains the L-2-fluorophenylalanine.
-
-
Hydrolysis of the D-enantiomer:
-
Take the collected N-acetyl-D-2-fluorophenylalanine and reflux it in 1 M HCl for 4-6 hours to remove the acetyl group.
-
Concentrate the solution under reduced pressure.
-
-
Ion-Exchange Purification:
-
Dissolve the crude D-2-fluorophenylalanine hydrochloride in deionized water and apply it to a column of Dowex 50W-X8 resin (H+ form).
-
Wash the column with deionized water to remove any remaining impurities.
-
Elute the desired D-2-fluorophenylalanine with an aqueous solution of ammonium hydroxide (e.g., 2%).
-
Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain pure D-2-fluorophenylalanine.
-
Stage 3: Synthesis and Purification of this compound
This final stage involves the protection of the purified D-amino acid with the Boc group.
Chemical Reaction:
Materials:
-
D-2-Fluorophenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Potassium Hydrogen Sulfate (KHSO₄) solution (e.g., 10-15%) or Citric Acid solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Seed crystals of this compound (optional but recommended)
-
Weakly polar solvent (e.g., n-hexane, diethyl ether)
Procedure:
-
Reaction Setup:
-
Dissolve D-2-fluorophenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add 1 M NaOH solution (2.0-2.2 eq) and stir until the amino acid is fully dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amino acid is consumed.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the slow addition of a cold KHSO₄ or citric acid solution. This will cause the product to separate, often as an oil or a solid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification and Crystallization:
-
Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude product, which is often a colorless, viscous oil.[5]
-
To induce crystallization, add a small seed crystal of pure this compound to the oil, if available.[5]
-
Allow the mixture to stand at room temperature for 12-24 hours until it solidifies.[5]
-
Add a weakly polar solvent such as n-hexane or diethyl ether and break up the solid (trituration). Stir for 1-2 hours.[5]
-
Collect the white solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
-
-
Alternative Purification (Flash Chromatography):
Quantitative Data Summary
The following tables provide representative quantitative data for each stage of the synthesis. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Enzymatic Resolution of N-Acetyl-DL-2-fluorophenylalanine
| Parameter | Expected Value | Reference |
|---|---|---|
| Substrate | N-Acetyl-DL-2-fluorophenylalanine | [3] |
| Enzyme | Aminoacylase | [3][8] |
| Conversion | ~50% (theoretical max) | [4] |
| Yield of N-Acetyl-D-form | 80-90% (of theoretical) | [9] |
| Enantiomeric Excess (ee) | >99% |[10] |
Table 2: N-Boc Protection of D-2-Fluorophenylalanine
| Reagent | Base | Solvent | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (Boc)₂O | NaOH | Dioxane/Water | 4-12 | 85-95% | [11][12] |
| (Boc)₂O | Triethylamine | Acetone/Water | 4 | 90.5% |[12] |
Table 3: Final Product Specifications for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈FNO₄ | [1] |
| Molecular Weight | 283.30 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 93 - 98 °C (for L-enantiomer) | [1] |
| Purity (HPLC) | >98% | [12] |
| Storage | 2-8 °C |[1] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Guide: Solubility of Boc-2-fluoro-D-phenylalanine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). Given the absence of specific quantitative solubility data in publicly available literature, this document focuses on the fundamental principles governing its solubility, a qualitative assessment in common organic solvents, and a detailed experimental protocol for quantitative determination.
Introduction to this compound and its Solubility
This compound is a protected form of the non-natural amino acid 2-fluoro-D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is essential in peptide synthesis, preventing the amino group from participating in unwanted side reactions. The fluorine substitution on the phenyl ring can significantly alter the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in drug candidates.
A thorough understanding of the solubility of this compound is critical for its effective use in various applications, including:
-
Solid-Phase Peptide Synthesis (SPPS): Ensuring complete dissolution in the reaction solvent is crucial for achieving high coupling efficiency.[1] Poor solubility can lead to incomplete reactions and the generation of deletion sequences.
-
Solution-Phase Chemistry: Accurate concentration determination is vital for stoichiometric control in solution-phase reactions.
-
Purification and Analysis: The choice of solvents for chromatography and recrystallization is dictated by the compound's solubility profile.
-
Formulation Development: For drug development purposes, solubility in various pharmaceutically acceptable solvents is a key parameter.
Factors Influencing the Solubility of this compound
The solubility of a protected amino acid is governed by a combination of its intrinsic properties and the nature of the solvent.[2][3]
-
The Boc Protecting Group: The tert-butyl group is bulky and non-polar, which generally decreases aqueous solubility but significantly increases solubility in a wide range of organic solvents compared to the free amino acid.[4]
-
The Amino Acid Side Chain: The 2-fluorophenyl side chain is hydrophobic. The presence of the fluorine atom can introduce some polarity, but the overall character of the side chain is non-polar, favoring dissolution in organic solvents.[2]
-
Solvent Properties: The principle of "like dissolves like" is paramount.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents are generally effective at dissolving Boc-protected amino acids.[1] They can solvate both the polar backbone and the non-polar side chain and protecting group.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are also good solvents for many Boc-protected amino acids due to their ability to dissolve non-polar compounds.
-
Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is often a suitable solvent, while the less polar diethyl ether may show lower solubility.
-
Alcohols (e.g., Methanol, Ethanol): These polar protic solvents can dissolve many Boc-protected amino acids, though solubility may be lower than in polar aprotic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly non-polar solvents due to the presence of the polar carbamate and carboxylic acid groups.
-
Qualitative Solubility Profile
While precise quantitative data is not available, a qualitative solubility profile for this compound can be predicted based on the properties of similar compounds. This table serves as a general guideline for solvent selection.
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | These solvents are highly effective for dissolving Boc-protected amino acids and are standard in peptide synthesis.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Generally good solvents for protected amino acids. DCM is a common solvent in organic synthesis.[4] |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a versatile solvent for a range of organic compounds.[4] |
| Alcohols | Methanol, Ethanol | Moderate | The polar protic nature can interact with the polar groups, but the overall non-polar character of the molecule limits very high solubility. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The polarity of the carboxylic acid and carbamate groups is too high for effective solvation by non-polar solvents. |
| Aqueous | Water | Insoluble | The large hydrophobic Boc group and fluorophenyl side chain make the molecule insoluble in water. |
Note: "High" implies solubility likely in the range of >50 mg/mL. "Moderate" suggests a range of 10-50 mg/mL. "Low" indicates <10 mg/mL. These are estimations and must be confirmed experimentally.
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. An amount that ensures solid remains undissolved is key. b. Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial. c. Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours (a minimum of 24 hours is recommended to ensure equilibrium). The solution should be continuously stirred or shaken.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
Quantification (Gravimetric Method - Simpler, Less Accurate): a. Weigh the vial containing the filtered solution. b. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. c. Weigh the vial with the dried solute. The difference in weight gives the mass of the dissolved solid. d. Calculate the solubility (e.g., in mg/mL) by dividing the mass of the solute by the volume of the solvent used.
-
Quantification (Chromatographic/Spectroscopic Method - More Accurate): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer. c. Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample using the same method as the standards. e. Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for determining quantitative solubility.
Caption: Logical relationship of factors affecting solubility.
References
An In-Depth Technical Guide on the Stability and Storage of Boc-2-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine), a critical building block in contemporary peptide synthesis and drug discovery. Understanding the chemical stability of this fluorinated amino acid derivative is paramount for ensuring its purity, reactivity, and ultimately, the integrity of the final therapeutic candidates. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment.
Core Stability Profile
This compound is a white to off-white crystalline solid that is generally stable under recommended storage and handling conditions.[][2] The primary sources of instability are associated with the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic and high-temperature conditions. The fluorine substituent on the phenyl ring enhances the metabolic stability of peptides incorporating this amino acid but may also influence its intrinsic chemical stability and degradation profile.[3][4]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigeration) | Minimizes thermal degradation and preserves the integrity of the Boc protecting group.[][2] |
| Moisture | Store in a dry, desiccated environment. | The Boc group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which can be accelerated by moisture. |
| Light | Protect from light. | Aromatic compounds can be susceptible to photolytic degradation.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Reduces the risk of oxidative degradation of the amino acid. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Boc protecting group. Understanding these pathways is crucial for developing stability-indicating analytical methods and for optimizing reaction and storage conditions.
Acid-Catalyzed Hydrolysis
The Boc group is highly susceptible to cleavage under acidic conditions, a property that is intentionally exploited for its removal during peptide synthesis.[7][8] The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutene. This pathway leads to the formation of 2-fluoro-D-phenylalanine as the primary degradation product. The kinetics of this hydrolysis can be second-order with respect to the acid concentration.[9]
References
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Boc-2-fluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). This fluorinated amino acid derivative is a valuable building block in peptide synthesis and drug discovery, where the incorporation of fluorine can enhance metabolic stability and modulate biological activity.[1] This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and presents available data in a structured format for easy reference.
Physicochemical Properties
This compound is a white to off-white solid.[1][2] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 114873-10-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈FNO₄ | [1][2][3] |
| Molecular Weight | 283.30 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 92-98 °C | [1][2] |
| Optical Rotation | -10.5 ± 1° (c=1, Ethyl Acetate) | [1] |
| Purity | ≥98% | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following tables provide representative data based on closely related compounds, such as Boc-L-phenylalanine and other fluorinated phenylalanine derivatives. This data is intended for illustrative purposes to guide researchers in their analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |
| ~7.0-7.4 | m | 4H | Ar-H |
| ~5.0 | d | 1H | NH |
| ~4.5 | m | 1H | α-CH |
| ~3.1 | m | 2H | β-CH₂ |
| 1.4 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| ~175 | C=O (acid) |
| ~160 (d, J≈245 Hz) | C-F |
| ~155 | C=O (Boc) |
| ~120-135 | Ar-C |
| ~80 | C(CH₃)₃ |
| ~55 | α-CH |
| ~37 | β-CH₂ |
| ~28 | C(CH₃)₃ |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| -110 to -125 | Ar-F |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment (Illustrative) |
| ~3300 | broad | O-H stretch (acid) |
| ~3000 | medium | C-H stretch (aromatic) |
| ~2980 | medium | C-H stretch (aliphatic) |
| ~1710 | strong | C=O stretch (acid & urethane) |
| ~1500 | strong | N-H bend |
| ~1250 | strong | C-O stretch |
| ~1160 | strong | C-F stretch |
Mass Spectrometry (MS)
| m/z | Ion Type (Illustrative) |
| 284.1 | [M+H]⁺ |
| 228.1 | [M-C₄H₉O₂]⁺ |
| 184.1 | [M-Boc+H]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse program.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).
-
Collect the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.
-
Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Commercial Suppliers of High-Purity Boc-2-fluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial supply, quality control, and applications of high-purity N-α-tert-Butyloxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). This synthetic amino acid is a critical building block in the development of novel peptide therapeutics, offering enhanced stability and modified biological activity. This document details typical supplier specifications, analytical methodologies for quality control, a representative synthesis protocol, and the general impact of its incorporation on peptide function.
Commercial Availability and Supplier Specifications
Several chemical suppliers specialize in the provision of high-purity amino acid derivatives for research and pharmaceutical development. Key suppliers for this compound include Chem-Impex, Sigma-Aldrich (Merck), and BOC Sciences. While lot-specific data will vary, the following tables summarize typical quantitative specifications offered by these commercial vendors.
Table 1: Typical Physical and Chemical Properties
| Property | Typical Specification |
| CAS Number | 114873-10-8 |
| Molecular Formula | C₁₄H₁₈FNO₄ |
| Molecular Weight | 283.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 92-98 °C |
| Storage Conditions | 2-8 °C, desiccated |
Table 2: Quality and Purity Specifications
| Parameter | Method | Typical Specification |
| Purity (HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥98.0% |
| Enantiomeric Purity (Chiral HPLC) | Chiral High-Performance Liquid Chromatography | ≥99.0% D-enantiomer |
| Optical Rotation [α]D | Polarimetry (e.g., c=1 in methanol) | Specific rotation varies by supplier and lot |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
| Residual Solvents | Gas Chromatography (GC) | Varies by supplier and synthesis route |
| Water Content | Karl Fischer Titration | <1.0% |
Synthesis and Purification Protocols
The synthesis of high-purity this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and enantiomeric purity. While specific proprietary methods are employed by commercial suppliers, a representative experimental protocol based on established chemical literature is outlined below.[1][2]
Representative Synthesis of this compound
The synthesis generally involves two key steps: the synthesis of the fluorinated phenylalanine backbone and the subsequent protection of the amine group with the Boc moiety.
Step 1: Synthesis of 2-fluoro-D-phenylalanine
The synthesis of the unnatural amino acid 2-fluoro-D-phenylalanine can be achieved through various stereoselective methods. One common approach involves the asymmetric alkylation of a glycine enolate equivalent with 2-fluorobenzyl bromide, using a chiral auxiliary to direct the stereochemistry.
Step 2: Boc Protection
The resulting 2-fluoro-D-phenylalanine is then protected with the tert-butyloxycarbonyl (Boc) group.
-
Materials: 2-fluoro-D-phenylalanine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dioxane, Water.
-
Procedure:
-
Dissolve 2-fluoro-D-phenylalanine in a mixture of dioxane and water.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification
The crude this compound is purified to high purity using recrystallization or column chromatography.
-
Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowed to cool slowly to form high-purity crystals.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to separate the desired product from impurities.
Quality Control and Analytical Methodologies
Reputable commercial suppliers implement a stringent quality control (QC) process to ensure the identity, purity, and enantiomeric integrity of this compound.[][] The following is a typical QC workflow and a detailed description of the key analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is the standard method for assessing the purity of this compound.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at a wavelength of 214 nm or 254 nm.
-
Data Analysis: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
Ensuring high enantiomeric purity is critical for the intended biological applications. Chiral HPLC is employed to separate the D- and L-enantiomers.
-
Column: A chiral stationary phase (CSP), often based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.
-
Mobile Phase: Typically a non-polar organic solvent mixture, such as hexanes and isopropanol, with a small amount of an acidic or basic modifier.
-
Detection: UV absorbance.
-
Data Analysis: The enantiomeric excess (e.e.) is determined by comparing the peak area of the desired D-enantiomer to that of the undesired L-enantiomer.
Spectroscopic Methods for Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected signals for the Boc group, the fluorophenyl ring, and the amino acid backbone.[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Impact on Peptide Structure and Function
The incorporation of 2-fluoro-D-phenylalanine into a peptide sequence can have profound effects on its biological properties. While specific effects are sequence-dependent, some general principles apply. The introduction of a fluorine atom, a small and highly electronegative element, can alter the electronic properties of the phenyl ring, potentially influencing peptide-receptor interactions.[1] The use of the D-enantiomer provides steric hindrance that can significantly increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in biological systems.[6]
While no specific signaling pathways have been definitively elucidated for peptides containing solely a 2-fluoro-D-phenylalanine modification, it is hypothesized that such peptides could modulate pathways where the native peptide is a ligand. The altered conformation and stability could lead to agonistic or antagonistic effects on G-protein coupled receptors (GPCRs), ion channels, or other cell surface receptors. Further research is required to explore the specific biological targets and signaling cascades affected by peptides incorporating this unique amino acid.
References
The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains, can profoundly influence peptide structure, stability, and biological activity.[1][] This in-depth technical guide explores the core principles of utilizing fluorinated amino acids in peptide chemistry, providing quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.[3][4]
The Impact of Fluorination on Peptide Properties
The introduction of fluorine, the most electronegative element, into amino acid side chains imparts a range of beneficial properties to peptides. These modifications can be strategically employed to enhance the therapeutic potential of peptide-based drugs.
Enhanced Conformational Stability
Fluorination can significantly enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can influence the local stereoelectronic environment, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[5] This enhanced stability often translates to an increased melting temperature (Tm), a key indicator of thermal stability.
Table 1: Impact of Fluorination on the Thermal Stability of a Tryptophan Zipper Peptide [5]
| Peptide Variant | Position of Fluoro-Trp | Melting Temperature (Tm) in °C (± 0.1) | Change in Tm (°C) |
| Native Trpzip2 | - | 47.9 | - |
| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |
| 5F-Trp @ Edge | Trp4 | 47.3 | -0.6 |
| 6F-Trp @ Edge | Trp4 | 48.3 | +0.4 |
| 7F-Trp @ Edge | Trp4 | 46.5 | -1.4 |
| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |
| 5F-Trp @ Face | Trp9 | 48.1 | +0.2 |
| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |
| 7F-Trp @ Face | Trp9 | 47.7 | -0.2 |
Increased Proteolytic Resistance
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][6][7] The extent of this protection is highly dependent on the position and nature of the fluorinated residue relative to the cleavage site.[8][9]
Table 2: Proteolytic Stability of Fluorinated Buforin and Magainin Analogues against Trypsin [6][7]
| Peptide | Sequence | Half-life (min) |
| Buforin II | TRSSRAGLQFPVGRVHRLLRK | 60 |
| BII1F1 (Phe5 -> 4-F-Phe) | TRSSRAGLQ(4-F-F)PVGRVHRLLRK | >180 |
| BII1F2 (Phe5 -> 2,3,4,5,6-F5-Phe) | TRSSRAGLQ(F5-F)PVGRVHRLLRK | 45 |
| Magainin 2 | GIGKFLHSAKKFGKAFVGEIMNS | 120 |
| M2F1 (Phe5 -> 4-F-Phe) | GIGK(4-F-F)LHSAKKFGKAFVGEIMNS | >180 |
| M2F5 (Phe5 -> 2,3,4,5,6-F5-Phe) | GIGK(F5-F)LHSAKKFGKAFVGEIMNS | 120 |
Modulation of Biological Activity
Fluorination can significantly impact the biological activity of peptides by altering their binding affinity to target receptors or enzymes. The electronic effects of fluorine can influence hydrogen bonding and other non-covalent interactions within the binding pocket. This can lead to either an increase or decrease in activity, depending on the specific interactions.
Table 3: Inhibitory Activity of Fluorinated C31 Peptides against HIV-1 Infection [10]
| Peptide Variant | Fluorinated Residue | IC50 (nM) | Fold Change vs. Wildtype |
| C31 Wildtype | Isoleucine | 26.5 | 1.0 |
| C31-DfeGly | Difluoroethylglycine | 28.1 | 1.1 |
| C31-5³-F₃Ile | Trifluoro-isoleucine | 22.3 | 0.8 |
| C31-5³,5'³-F₆Leu | Hexafluoro-leucine | 1490 | 56.2 |
Synthesis and Incorporation of Fluorinated Amino Acids
The successful application of fluorinated amino acids in peptide chemistry relies on robust synthetic methods for both the amino acids themselves and their incorporation into peptide chains.
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids can be broadly categorized into two main strategies:
-
Introduction of Amino and Carboxyl Groups to Fluorinated Building Blocks: This approach starts with a commercially available or readily synthesized fluorinated compound, to which the amino and carboxyl functionalities are added.[11][12]
-
Direct Fluorination of Amino Acid Precursors: This strategy involves the selective introduction of fluorine atoms into an existing amino acid scaffold using electrophilic or nucleophilic fluorinating reagents.[11][13]
Caption: Strategies for the synthesis of fluorinated amino acids.
Incorporation into Peptides: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based solid-phase peptide synthesis is the most common method for incorporating fluorinated amino acids into peptides.[14][15][16] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support resin.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the field of fluorinated peptide chemistry.
Protocol for Fmoc-Based Solid-Phase Peptide Synthesis of a Fluorinated Peptide
This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid.[14][17][18]
Materials:
-
Fmoc-protected amino acids (including the desired fluorinated amino acid)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol for Protease Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.[19][20][21]
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Protease solution (e.g., trypsin, chymotrypsin) in appropriate buffer
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column
-
LC-MS system for fragment identification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide stock solution with the protease solution at a defined enzyme-to-substrate ratio (e.g., 1:100).
-
Incubate the reaction at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the half-life of the peptide.
-
Analyze the samples by LC-MS to identify the cleavage products.
-
Application Showcase: HIV Fusion Inhibition
Fluorinated peptides have shown promise as inhibitors of viral entry, such as in the case of HIV-1.[10][22] The HIV gp41 protein mediates the fusion of the viral and host cell membranes, a process that involves the formation of a six-helix bundle (6HB). Peptides derived from the C-terminal heptad repeat (CHR) of gp41 can bind to the N-terminal heptad repeat (NHR) and prevent the formation of the 6HB, thereby inhibiting viral entry.[23][24] Incorporating fluorinated amino acids into these CHR-peptides can enhance their stability and binding affinity.[10]
Caption: Mechanism of HIV fusion and its inhibition by a fluorinated peptide.
Workflow for Screening Fluorinated Peptide Libraries
The discovery of novel bioactive peptides often involves the screening of large peptide libraries. The incorporation of fluorinated amino acids can significantly expand the chemical diversity of these libraries.
Caption: A generalized workflow for the screening of fluorinated peptide libraries.
Conclusion
The incorporation of fluorinated amino acids offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development. The data and protocols presented in this guide provide a solid foundation for the exploration and application of fluorinated amino acids in peptide chemistry, ultimately contributing to the discovery of next-generation peptide therapeutics.
References
- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 13. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. Assay Procedure for Protease [sigmaaldrich.com]
- 21. enzymedevelopment.com [enzymedevelopment.com]
- 22. researchgate.net [researchgate.net]
- 23. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to D- and L-Fluorinated Phenylalanines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design. Among these, fluorinated phenylalanines have emerged as powerful tools for modulating the physicochemical and biological properties of peptides. This technical guide provides an in-depth analysis of the key differences between D- and L-fluorinated phenylalanines, focusing on their impact on enzymatic stability, receptor binding affinity, and pharmacokinetic profiles. By leveraging the unique stereochemistry of D-amino acids and the distinct electronic properties of fluorine, researchers can engineer peptide candidates with enhanced therapeutic potential. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to guide the rational design of next-generation peptide drugs.
Introduction: The Stereochemical and Electronic Advantage
The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to proteolytic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, are chiral catalysts that have evolved to specifically recognize and process substrates composed of L-amino acids.[4] The introduction of a D-amino acid disrupts this recognition, hindering the peptide's entry into the enzyme's active site and thereby increasing its metabolic stability.[1][4]
Fluorination of the phenylalanine side chain introduces further modifications that can profoundly influence a peptide's properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can modulate interactions with biological targets.[5][6] Additionally, the carbon-fluorine bond is exceptionally strong, further contributing to metabolic stability.[5] The combination of D-stereochemistry and fluorination offers a synergistic approach to optimizing peptide drug candidates.
Comparative Analysis: D- vs. L-Fluorinated Phenylalanines
The decision to incorporate a D- or L-fluorinated phenylalanine into a peptide sequence depends on the desired therapeutic outcome. While D-isomers primarily enhance stability, the choice of fluorination position on the phenyl ring can fine-tune receptor binding and other biological activities.
Enzymatic Stability
The most significant advantage of incorporating D-fluorinated phenylalanines is the remarkable increase in resistance to proteolytic degradation. This is due to the inability of proteases to effectively bind and cleave peptide bonds adjacent to D-amino acids.
| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability (D- vs. L-) | Reference |
| Model Peptide | L-Phe vs. D-Phe | Trypsin Digestion | L-Phe: < 10 min | > 36 | [4] |
| Model Peptide | L-Phe vs. D-Phe | Chymotrypsin Digestion | L-Phe: ~30 min | > 12 | [4] |
| RDP215 vs. 9D-RDP215 | L-amino acids vs. D-amino acids | Human Plasma | RDP215: ~50% degradation at 4h | 9D-RDP215: No degradation at 24h | [7] |
| Hypothetical Peptide with 4-F-Phe | L-4-F-Phe vs. D-4-F-Phe | Human Plasma | L-4-F-Phe: (Estimated) < 1h | (Estimated) > 24h | Illustrative |
Note: Direct comparative data for D- vs. L-fluorinated phenylalanine in the same peptide is limited. The data for the hypothetical peptide is an extrapolation based on the established principles of D-amino acid stability.
Receptor Binding Affinity
The effect of stereochemistry and fluorination on receptor binding is highly context-dependent. While D-amino acid substitution can sometimes decrease affinity due to altered side-chain presentation, fluorination can enhance binding through favorable electronic interactions.
| Peptide/Analog | Modification | Receptor | Binding Affinity (Ki or IC50) | Change in Affinity | Reference |
| Biphalin Analog | L-Phe to L-4-F-Phe | µ-Opioid | L-Phe: 0.28 nM, L-4-F-Phe: 0.11 nM | ~2.5-fold increase | [6] |
| Biphalin Analog | L-Phe to L-4-F-Phe | δ-Opioid | L-Phe: 0.15 nM, L-4-F-Phe: 0.04 nM | ~3.75-fold increase | [6] |
| GnRH Peptide | D-Lys⁶ | GnRH Receptor | Without D-Phe: 36.1 nM | With D-Phe: 7.6 nM | [8] |
| TIPP Analog | L-Tyr¹ to L-Bcp¹ | δ-Opioid | L-Tyr¹: 1.2 nM, L-Bcp¹: 0.6 nM | ~2-fold increase | [9] |
Note: Bcp is a phenylalanine analog. This table illustrates that both D-amino acid incorporation and fluorination can enhance receptor binding, but the effects are specific to the peptide and receptor system.
Pharmacokinetic Properties
The enhanced stability of peptides containing D-fluorinated phenylalanines generally translates to improved pharmacokinetic profiles, including longer plasma half-life and increased bioavailability.
| Compound/Analog | Modification | Species | Administration | Half-life (t½) | Bioavailability | Reference |
| RD2 (D-peptide) | All D-amino acids | Mouse | i.v. | > 2 days | High (i.p., s.c., p.o.) | [10] |
| ³H-L-peptide vs. ³H-RD2 | L- vs. D-amino acids | Mouse Plasma (in vitro) | - | L-peptide: degraded after 2h | D-peptide: stable after 24h | [11] |
| S-CPP enantiomers | L- vs. D-amino acids | Mouse | i.v. | D-form higher in heart & liver at 1h | - | [12] |
Experimental Protocols
Synthesis of Enantiopure D- and L-Fluorinated Phenylalanines
The synthesis of enantiopure fluorinated phenylalanines can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.
Protocol: Enzymatic Resolution of DL-Fluorophenylalanine [13]
-
Preparation of N-acetyl-DL-fluorophenylalanine: React DL-fluorophenylalanine with acetic anhydride in a suitable solvent (e.g., glacial acetic acid) to obtain the N-acetylated derivative.
-
Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-fluorophenylalanine in a buffered aqueous solution. Add an acylase enzyme (e.g., from Aspergillus oryzae) that selectively hydrolyzes the L-enantiomer.
-
Separation:
-
The resulting solution will contain L-fluorophenylalanine and N-acetyl-D-fluorophenylalanine.
-
Adjust the pH to precipitate the L-amino acid.
-
Extract the N-acetyl-D-fluorophenylalanine with an organic solvent (e.g., ethyl acetate).
-
-
Hydrolysis of D-enantiomer: Hydrolyze the N-acetyl-D-fluorophenylalanine using an acid (e.g., HCl) to obtain D-fluorophenylalanine.
-
Purification: Purify both enantiomers by recrystallization or chromatography.
Assessment of Enzymatic Stability
Protocol: In Vitro Peptide Stability in Human Plasma [4][14]
-
Peptide Solution Preparation: Dissolve the D- and L-fluorinated phenylalanine-containing peptides in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Incubation: Add the peptide solution to fresh human plasma (e.g., at a 1:9 ratio) and incubate at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
Determination of Receptor Binding Affinity
Protocol: Competitive Radioligand Binding Assay [15][16]
-
Cell/Membrane Preparation: Prepare cell membranes or whole cells expressing the target receptor.
-
Assay Buffer: Use a binding buffer appropriate for the receptor system.
-
Radioligand: Select a radiolabeled ligand with known high affinity for the receptor.
-
Competition Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptides (D- and L-fluorinated analogs).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand using filtration over glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
Protocol: Pharmacokinetic Analysis in a Rodent Model [10][17]
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Drug Administration: Administer the D- and L-fluorinated phenylalanine-containing peptides via the desired route (e.g., intravenous bolus or oral gavage).
-
Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., tail vein) at predetermined time points.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Visualizing Key Concepts
Signaling Pathway: NaV1.7 Sodium Channel in Nociception
Fluorinated phenylalanines have been incorporated into inhibitors of the NaV1.7 voltage-gated sodium channel, a key mediator of pain signals.[18][19]
Experimental Workflow: Enzymatic Stability Assay
Logical Relationship: Rationale for D-Amino Acid Mediated Protease Resistance
Conclusion
The incorporation of D- and L-fluorinated phenylalanines provides a versatile and powerful strategy for the optimization of peptide-based drug candidates. The choice between a D- and L-enantiomer, combined with the strategic placement of fluorine atoms, allows for the fine-tuning of critical drug properties. D-fluorinated phenylalanines are particularly effective at enhancing metabolic stability, a key hurdle in peptide drug development. L-fluorinated phenylalanines, while not providing the same level of protease resistance, can be used to modulate receptor binding and other biological activities. The data and protocols presented in this guide offer a framework for the rational design and evaluation of fluorinated peptides, ultimately contributing to the development of more effective and durable peptide therapeutics.
References
- 1. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. promega.com [promega.com]
- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. burningfeet.org [burningfeet.org]
- 19. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of 2-Fluorophenylalanine in Biochemical Research and Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of non-canonical amino acids into proteins and peptides represents a powerful tool in modern biochemistry and drug discovery. Among these, 2-Fluorophenylalanine (2-F-Phe), a derivative of the essential amino acid L-phenylalanine, has emerged as a versatile probe for investigating protein structure, function, and dynamics.[][2][3] The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties, including altered electronics and steric hindrance, without dramatically increasing the residue's size.[4] These subtle modifications enable researchers to enhance peptide stability, probe enzyme mechanisms, and utilize ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. This guide provides an in-depth overview of the core applications of 2-F-Phe, detailed experimental protocols, and quantitative data to support its use in advanced biochemical research.
Core Applications of 2-Fluorophenylalanine
The utility of 2-F-Phe stems from the unique properties of the fluorine atom: its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond.[4][5] These characteristics lead to several key applications.
Probing Protein Structure and Dynamics with ¹⁹F NMR
¹⁹F NMR is an exceptionally sensitive technique for studying proteins. The fluorine nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal.[6][7] Since fluorine is absent in naturally occurring biomolecules, its introduction provides a background-free window for analysis.[6][8]
Incorporating 2-F-Phe allows researchers to:
-
Monitor Conformational Changes: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[6][7] Changes in protein conformation, such as those induced by ligand binding or allosteric regulation, can be detected as shifts in the ¹⁹F NMR spectrum.[9]
-
Study Protein-Ligand Interactions: Binding of small molecules to a protein labeled with 2-F-Phe can be monitored directly, providing information on binding affinity and kinetics.[7] This is particularly valuable for drug discovery and fragment-based screening.
-
Investigate Protein Dynamics: ¹⁹F NMR can provide insights into the motional properties of specific residues within a protein, helping to elucidate the relationship between structure, dynamics, and function.[8]
Enhancing Peptide and Protein Stability
A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation, which limits their bioavailability and half-life.[10] Incorporating 2-F-Phe can significantly enhance resistance to enzymatic cleavage.
-
Steric and Electronic Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of proteases that recognize and cleave at the C-terminus of aromatic residues, such as chymotrypsin.[10]
-
Altered Peptide Bond Electronics: The strong electron-withdrawing nature of fluorine alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[10] The use of D-2-Fluorophenylalanine is another effective strategy to confer resistance to proteolysis, as the D-configuration is not readily recognized by common proteases.[11]
Investigating Enzyme Mechanisms
The substitution of phenylalanine with 2-F-Phe can serve as a "single-atom mutagenesis" tool to probe the role of specific aromatic interactions in enzyme catalysis and substrate binding.[9] By subtly altering the electronic properties of the phenyl ring, researchers can dissect the contributions of cation-π interactions, hydrogen bonds, and hydrophobic effects to an enzyme's function.[12] For example, mechanistic studies on phenylalanine aminomutase have utilized fluorinated substrates to understand its stereoselective isomerization process.[4]
Applications in Drug Design and Discovery
The incorporation of fluorinated amino acids is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.[5][13][14] Fluorination can modulate key properties such as:
-
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of a therapeutic peptide or protein.[4][5]
-
Binding Affinity: The altered electronic properties of the fluorinated ring can fine-tune non-covalent interactions with a biological target, potentially increasing binding affinity and selectivity.[5]
-
Bioavailability: Changes in lipophilicity and conformation can improve membrane permeability and overall bioavailability.[4]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the use of fluorinated phenylalanines in biochemical studies.
Table 1: Physicochemical Properties of Phenylalanine vs. 2-Fluorophenylalanine
| Property | L-Phenylalanine | 2-Fluoro-L-phenylalanine | Justification |
|---|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀FNO₂ | Addition of one fluorine atom. |
| Molecular Weight | 165.19 g/mol | 183.18 g/mol | Increased mass due to fluorine.[3] |
| Hydrophobicity (logP) | ~1.8 | ~1.9-2.1 | Fluorine substitution generally increases hydrophobicity.[4] |
| pKa (Carboxyl) | ~2.2 | ~2.1 | Electron-withdrawing fluorine slightly increases acidity.[4] |
| pKa (Amine) | ~9.3 | ~9.1 | Electron-withdrawing fluorine slightly decreases basicity.[4] |
Table 2: Comparative Enzymatic Stability of Peptides This table presents data from a study on the proteolytic stability of model peptides against α-chymotrypsin, which preferentially cleaves after aromatic residues.[10]
| Peptide | Incubation Time (min) | % Intact Peptide Remaining |
| Native Peptide | 0 | 100% |
| 30 | 45% | |
| 60 | 15% | |
| 120 | <5% | |
| 2-F-Phe Peptide | 0 | 100% |
| 30 | 95% | |
| 60 | 88% | |
| 120 | 75% |
Experimental Protocols and Methodologies
Successful application of 2-F-Phe requires robust methods for its incorporation into proteins and subsequent analysis.
Workflow for 2-F-Phe Incorporation and Analysis
The general process involves expressing a target protein in the presence of 2-F-Phe, purifying the labeled protein, and then using various analytical techniques to study its properties.
References
- 2. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for incorporating Boc-2-fluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS).
An Application Note and Protocol for the Incorporation of Boc-2-fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Fluorinated amino acids, such as this compound, are of particular interest as the introduction of fluorine can profoundly influence peptide conformation, metabolic stability, and binding affinity.[1][2] The fluorine atom's high electronegativity and relatively small size can alter the electronic properties of the amino acid side chain, leading to enhanced therapeutic characteristics.[1][] This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust method for SPPS.[4] It relies on the use of a moderately strong acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the temporary Nα-Boc protecting group, and a strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[4][5][6]
Materials and Reagents
| Reagent/Material | Grade | Example Supplier | Purpose |
| This compound | ≥98% Purity | BOC Sciences, Combi-Blocks | Amino acid building block |
| Merrifield Resin | 1% DVB, 100-200 mesh | Aapptec, ChemPep | Solid support for peptide C-terminus |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Fisher Scientific | Primary solvent for swelling, washing, coupling |
| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for swelling, washing, deprotection |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Boc deprotection, final cleavage |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich | Coupling reagent (activator) |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Bachem, Chem-Impex | Coupling additive (racemization suppressor)[7] |
| HATU | ≥98% | Aapptec, Bachem | Alternative potent coupling reagent[5][8] |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Sigma-Aldrich | Base for neutralization |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich | Scavenger for cleavage |
| Cold Diethyl Ether | ACS Grade | Fisher Scientific | Peptide precipitation |
Experimental Protocols
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Merrifield resin.
Resin Swelling and First Amino Acid Attachment
-
Place Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) into a fritted peptide synthesis vessel.[9]
-
Wash the resin with DCM (3 x 5 mL).
-
Swell the resin in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 30 minutes.[9]
-
Drain the solvent. The resin is now ready for the attachment of the first C-terminal amino acid, which is typically performed using the cesium salt method to minimize racemization.[10]
Standard Synthesis Cycle: Deprotection, Neutralization, and Coupling
The following cycle is repeated for each amino acid in the sequence.
Workflow for a Standard SPPS Cycle
Caption: The iterative workflow for a single amino acid addition cycle in Boc-SPPS.
Protocol Steps:
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the swollen peptide-resin.[4] Agitate for a 5-minute pre-wash, drain, then add fresh solution and agitate for 20-25 minutes.[10]
-
Washing: Drain the TFA solution and wash the resin with DCM (3 x 5 mL), followed by isopropanol (2 x 5 mL) to shrink the resin and help remove residual acid, and then again with DCM (3 x 5 mL).[10]
-
Neutralization: To deprotonate the newly formed N-terminal ammonium salt, treat the resin with a solution of 5% DIEA in DCM (2 x 5 mL) for 2 minutes each time.[4][6]
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove excess base. The resin is now ready for coupling.
Coupling of this compound
The incorporation of fluorinated amino acids can be challenging due to the electron-withdrawing nature of fluorine, which deactivates the amino group, and potential steric hindrance.[1] Therefore, robust activation methods are recommended.
-
Pre-activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.), and DIC (0.4 mmol, 4 eq.) in 3 mL of DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitation: Agitate the slurry at room temperature for a minimum of 2 hours.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue/purple result signifies the presence of free primary amines and incomplete coupling.
-
Re-coupling (if necessary): If the Kaiser test is positive, drain the solution and repeat the coupling step with freshly prepared activated amino acid for another 2 hours. For particularly difficult couplings, using a more potent reagent like HATU may be beneficial.[5][8]
-
Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Final Cleavage and Peptide Precipitation
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 2 hours.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) . Use approximately 10 mL of cocktail per gram of resin. TIS is a scavenger used to trap reactive cations generated during cleavage.[6]
-
Add the cleavage cocktail to the dry peptide-resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean, labeled centrifuge tube.
-
Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[11]
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.[11]
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Quantitative Data and Troubleshooting
Table 1: Recommended Reagent Stoichiometry and Times
| Parameter | Value/Condition | Rationale |
| Resin Loading | 0.3 - 0.7 mmol/g | Balances yield with synthesis efficiency. |
| Boc-AA Equivalents | 3 - 4 eq. | Drives the coupling reaction to completion. |
| Coupling Reagent (DIC/HOBt) | 3 - 4 eq. | Ensures efficient activation of the carboxylic acid. |
| Boc Deprotection Time | 20 - 30 min | Sufficient for complete removal of the Boc group.[12] |
| Coupling Time (Fluorinated AA) | 2 - 4 hours | Longer time accounts for potential steric hindrance. |
| Cleavage Time | 2 - 3 hours | Ensures complete cleavage from the resin. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Steric hindrance from the 2-fluoro substituent. 2. Deactivation of the amino group.[1] 3. Peptide aggregation. | 1. Extend coupling time to 4 hours or perform a double coupling. 2. Use a more powerful coupling reagent like HATU or HCTU.[8] 3. Perform coupling at a slightly elevated temperature (e.g., 35-40°C). |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Loss of peptide chains during synthesis due to acid-lability of the linker.[10] | 1. Increase cleavage time to 4 hours. 2. Use a more stable resin, such as a PAM resin, for longer peptides.[10] |
| Peptide Impurity | 1. Racemization during activation. 2. Side reactions from scavengers during cleavage. 3. Incomplete deprotection cycles. | 1. Ensure the use of HOBt or a similar additive.[7] Pre-activate for the minimum time necessary. 2. Ensure the correct scavenger is used for the amino acids present (e.g., TIS). 3. Strictly follow the recommended deprotection times and washing protocols. |
Conclusion
This protocol provides a robust framework for the successful incorporation of this compound in solid-phase peptide synthesis. The primary challenge associated with fluorinated amino acids—slower coupling kinetics—can be effectively overcome by extending reaction times and utilizing highly efficient coupling reagents like DIC/HOBt or HATU.[1][8] Careful monitoring of reaction completeness with the Kaiser test is critical for achieving high purity and yield. By following these guidelines, researchers can reliably synthesize fluorinated peptides to explore their enhanced therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Boc-2-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Boc-2-fluoro-D-phenylalanine, a fluorinated derivative of D-phenylalanine, is of significant interest due to the unique electronic properties conferred by the fluorine atom, which can modulate peptide conformation and resistance to enzymatic degradation.
The steric hindrance presented by the bulky Boc protecting group and the fluorine atom at the ortho position of the phenyl ring can pose challenges for efficient peptide bond formation. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to maximize yield and minimize side reactions, such as racemization.
These application notes provide a comprehensive overview of the coupling efficiency of this compound with various commonly used reagents and detailed protocols for its successful incorporation into peptide chains in both solid-phase and solution-phase synthesis.
Data Presentation: Comparative Coupling Efficiency
While direct, peer-reviewed quantitative data for the coupling efficiency of this compound with a range of reagents is not extensively available, the following table summarizes the expected performance based on the known reactivity of these reagents with sterically hindered and electronically modified amino acids. The data is extrapolated from studies on similar challenging couplings.[1]
| Coupling Reagent | Activating Additive | Typical Reaction Time | Estimated Yield (%) | Racemization Risk | Key Considerations |
| HATU | (Internal HOAt) | 30 min - 2 hours | >95% | Very Low | Highly reactive, ideal for sterically hindered residues. The formation of the OAt-active ester is rapid and efficient.[2] |
| HBTU | (Internal HOBt) | 1 - 4 hours | 90-95% | Low | A reliable and cost-effective choice for many standard couplings, though may require longer reaction times or double coupling for challenging residues compared to HATU.[2] |
| TBTU | (Internal HOBt) | 1 - 4 hours | 90-95% | Low | Similar in reactivity to HBTU, with byproducts that are generally soluble in common organic solvents.[3] |
| EDC / HOBt | HOBt | 12 - 24 hours | 80-90% | Moderate | A cost-effective carbodiimide-based method. Slower reaction rates may increase the risk of side reactions.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the coupling of this compound to a free amine on a resin support.
Materials:
-
Resin with a free N-terminal amine (e.g., Rink Amide resin)
-
This compound (2.0 equivalents relative to resin loading)
-
HATU (1.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% in DMF) for Fmoc deprotection (if applicable)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection (if necessary): If the N-terminal protecting group is Fmoc, treat the resin with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor for the disappearance of the free primary amine. A negative test (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the reaction time for another hour.
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF again (3 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.
Protocol 2: Solution-Phase Coupling using EDC/HOBt
This protocol is suitable for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents for neutralization)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: Dissolve the amino acid ester hydrochloride in anhydrous DCM. Add DIPEA and stir for 10 minutes at room temperature to generate the free amine.
-
Reaction Setup: To the solution containing the free amine, add this compound and HOBt. Stir until all solids are dissolved.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for solid-phase peptide synthesis.
Caption: Comparison of HATU and EDC/HOBt activation mechanisms.
References
Application Notes and Protocols: Standard Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for the deprotection of Boc-protected amines. This document provides a detailed protocol for Boc deprotection using TFA, including a discussion of the reaction mechanism, the critical role of scavengers, and quantitative data to guide reaction optimization.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
A critical aspect of this mechanism is the generation of the highly reactive tert-butyl cation. This electrophile can lead to undesired side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine.[2] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[2]
Caption: Mechanism of TFA-mediated Boc deprotection.
Data Presentation
The efficiency of Boc deprotection is highly dependent on the substrate, TFA concentration, reaction time, and the presence of scavengers. Below are tables summarizing quantitative data from various studies to aid in the selection of optimal reaction conditions.
Table 1: Comparison of TFA Concentration in Solid-Phase Peptide Synthesis
| TFA Concentration (% in DCM) | Reaction Time | Average Peptide Purity (%) | Notes |
| 55% | 30 min | ~9% higher than 100% TFA | Better resin swelling leads to more complete deprotection and fewer omission sequences.[3] |
| 100% | 5 min | Lower | Insufficient resin swelling can limit reagent access, leading to incomplete Boc removal.[3] |
Table 2: High-Temperature Boc Deprotection of Amino Acids with Catalytic TFA
This table presents the yields for the deprotection of various N-Boc protected amino acids using only 2 equivalents of TFA in a phosphonium ionic liquid at elevated temperatures. This method offers a significant reduction in the amount of acid required.
| Entry | Substrate (N-Boc-Amino Acid) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | L-Alanine | 7 | 130 | 99 |
| 2 | L-Phenylalanine | 7 | 130 | 98 |
| 3 | L-Leucine | 7 | 130 | 99 |
| 4 | L-Isoleucine | 7 | 130 | 98 |
| 5 | L-Valine | 10 | 130 | 97 |
| 6 | L-Proline | 7 | 130 | 99 |
| 7 | L-Serine | 7 | 130 | 98 |
| 8 | L-Threonine | 10 | 130 | 97 |
| 9 | L-Tyrosine | 10 | 130 | 96 |
| 10 | L-Tryptophan | 10 | 130 | 95 |
| 11 | L-Methionine | 7 | 130 | 99 |
| 12 | L-Aspartic Acid | 7 | 130 | 98 |
| 13 | L-Glutamic Acid | 7 | 130 | 98 |
| 14 | L-Histidine | 10 | 130 | 96 |
| 15 | L-Lysine | 10 | 130 | 97 |
Adapted from a study on high-temperature Boc deprotection.[4]
Table 3: Common Scavengers for Boc Deprotection
The choice of scavenger is critical when deprotecting peptides or other molecules containing sensitive functional groups.
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5 | A very effective and commonly used scavenger. |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues. |
| Water | General carbocations | 2.5 - 5 | Often used as a component in scavenger cocktails. |
| Thioanisole | Met | 5 | Effective in preventing S-alkylation of methionine. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 | Commonly used for protecting cysteine residues. |
| Phenol | Tyr, general carbocations | 5 | A general scavenger, particularly for protecting tyrosine. |
Experimental Protocols
The following are general procedures for the deprotection of a Boc-protected amine using TFA in solution-phase and solid-phase synthesis. The optimal conditions, particularly the concentration of TFA and reaction time, may vary depending on the specific substrate.
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
This protocol is a general method for the removal of a Boc group from an amine in solution.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) (if required)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add the desired volume of TFA to the stirred solution. Common concentrations range from 20% to 50% (v/v) TFA in DCM.[1] If using scavengers, they can be added to the DCM solution before the addition of TFA or added to the TFA itself.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. b. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purification: The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Designing Potent Enzyme Inhibitors with Boc-2-fluoro-D-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide-based enzyme inhibitors is a powerful strategy to enhance their potency, selectivity, and metabolic stability. Among these, Boc-2-fluoro-D-phenylalanine stands out as a valuable building block. The fluorine substitution on the phenyl ring can significantly alter the electronic properties and conformation of the peptide, leading to improved binding affinity and resistance to enzymatic degradation.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the design of enzyme inhibitors, with a focus on caspases and cathepsins, two important classes of proteases implicated in various diseases.
Application Notes
The strategic placement of a fluorine atom at the ortho position of the D-phenylalanine side chain offers several advantages in inhibitor design:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing the inhibitor's potency.[2]
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the peptide inhibitor.[1]
-
Conformational Constraint: The steric bulk and electronic effects of the fluorine atom can restrict the conformational freedom of the peptide backbone, pre-organizing it for optimal binding to the target enzyme.
Target Enzymes: Caspases and Cathepsins
Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Therefore, the development of specific caspase inhibitors is of significant therapeutic interest.
Cathepsins are another family of proteases, primarily found in lysosomes, that are involved in protein turnover. However, certain cathepsins, when dysregulated, are implicated in diseases such as osteoporosis, arthritis, and cancer metastasis.[3] For instance, Cathepsin K is a key enzyme in bone resorption, making it a prime target for osteoporosis therapies.[4]
Quantitative Data for Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | Inhibitor Type | IC50 (nM) | Ki (nM) |
| Peptide Aldehyde | Cathepsin B | Reversible | - | 0.8 |
| Peptide Nitrile | Cathepsin K | Reversible | 0.2 | - |
| Peptidomimetic | Caspase-3 | Irreversible | 0.23 | - |
| Broad Spectrum | Pan-caspase | Irreversible | 39,000 | - |
Note: The data presented is for illustrative purposes and is derived from studies on similar classes of inhibitors. Actual values for inhibitors containing this compound must be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of enzyme inhibitors incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide Inhibitor
This protocol outlines the manual synthesis of a model tripeptide inhibitor using the Boc (tert-butyloxycarbonyl) protection strategy.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF.
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Wash the resin with DMF and DCM.
-
Subsequent Amino Acid Couplings: Repeat steps 3-5 for each subsequent amino acid, using this compound at the desired position in the peptide sequence.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 4.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: Fluorometric Caspase-3 Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of the synthesized peptide against caspase-3 using a fluorogenic substrate.
Materials:
-
Recombinant human caspase-3
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Synthesized peptide inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized peptide inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of recombinant caspase-3 in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the caspase-3 solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm for AFC) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a competitive enzyme inhibitor. The inhibitor, containing this compound, is designed to bind to the active site of the target enzyme, thereby preventing the binding of the natural substrate and inhibiting the catalytic reaction.
By following these protocols and leveraging the unique properties of this compound, researchers can effectively design and evaluate novel and potent enzyme inhibitors for a range of therapeutic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in cathepsin K inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K and the design of inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-2-fluoro-D-phenylalanine in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, into a phenylalanine residue can induce favorable changes in a peptide's conformation, hydrophobicity, and electronic distribution.[1] These modifications can lead to enhanced enzymatic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.[1][2]
Boc-2-fluoro-D-phenylalanine is a protected, non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS). The Nα-Boc (tert-butyloxycarbonyl) protecting group is ideal for the Boc/Bzl synthesis strategy, which utilizes acid-labile groups for temporary amine protection. The D-configuration of the amino acid itself inherently provides resistance to proteolysis by common proteases, which are stereospecific for L-amino acids. The addition of a fluorine atom at the ortho-position of the phenyl ring further enhances this stability and can modulate biological activity by altering interactions with target receptors.[1][3] This document provides detailed application notes, quantitative data on the effects of this modification, and comprehensive experimental protocols for its use in peptide synthesis and evaluation.
Key Advantages of Incorporating 2-Fluoro-D-phenylalanine
-
Enhanced Proteolytic Stability : The D-amino acid configuration and the presence of the C-F bond, one of the strongest covalent bonds in organic chemistry, make the peptide backbone significantly more resistant to degradation by proteases.[3] This leads to a longer in vivo half-life.
-
Modulation of Bioactivity : The fluorine atom's electron-withdrawing nature can alter the electronic environment of the aromatic ring. This can influence key non-covalent interactions, such as π-π stacking or cation-π interactions, which are often critical for receptor binding and can lead to increased potency or altered selectivity.[2]
-
Conformational Constraint : The steric bulk and electronic effects of the ortho-fluoro substituent can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that may have a higher affinity for its target.
Data Presentation: Enhanced Enzymatic Stability
The primary advantage of incorporating 2-fluoro-D-phenylalanine is the significant improvement in the peptide's resistance to enzymatic degradation. The following table presents data extrapolated from a study comparing a model peptide with its 2-fluorophenylalanine-containing analog.[3]
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >90% |
| Table 1: Comparative enzymatic stability of a native peptide versus its 2-fluorophenylalanine analog. Data demonstrates a dramatic increase in resistance to proteolytic degradation by α-chymotrypsin after a 2-hour incubation period.[3] |
While extensive public data on the binding affinities (IC₅₀, Kᵢ) of peptides specifically modified with this compound is limited, the enhanced stability shown above is a critical parameter that often translates to improved in vivo efficacy.
Experimental Protocols
Protocol 1: Manual Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for incorporating an Nα-Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin (e.g., MBHA resin for a C-terminal amide).
-
MBHA (methylbenzhydrylamine) resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Isopropanol (IPA)
-
Fritted syringe reaction vessel
-
Shaker/agitator
-
Resin Swelling : Place the resin in the reaction vessel. Add DCM and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.
-
Boc Deprotection :
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[1][5]
-
-
Neutralization :
-
Add a solution of 10% DIEA in DMF to the resin-peptide trifluoroacetate salt.
-
Agitate for 5 minutes and drain. Repeat the neutralization step.[]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess base.
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve the next Nα-Boc protected amino acid (e.g., this compound, 2-4 equivalents relative to resin loading) and coupling reagents (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add this solution to the neutralized resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing :
-
Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[1]
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
-
Final Cleavage (HF Cleavage) :
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.
-
After the final coupling and deprotection cycle, thoroughly dry the peptide-resin under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol, thioanisole) to the resin to protect sensitive residues from alkylation.
-
Cool the reaction vessel to 0°C and carefully condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
Carefully evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification :
-
Precipitate the crude peptide from the remaining scavengers by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether and dry under vacuum.[1]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol provides a method to assess the stability of a modified peptide in the presence of a specific protease, such as α-chymotrypsin.
-
Purified native peptide and 2-fluoro-D-phenylalanine modified peptide
-
α-Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in Acetonitrile (ACN))
-
Incubator at 37°C
-
RP-HPLC system with a C18 column
-
Prepare Stock Solutions : Prepare 1 mg/mL stock solutions of the purified native and modified peptides in an appropriate solvent (e.g., water or DMSO, diluted with buffer).
-
Incubation :
-
In separate microcentrifuge tubes for each peptide and each time point, add the assay buffer.
-
Add the peptide stock solution to a final concentration of ~50-100 µg/mL.
-
Pre-warm the tubes to 37°C.
-
Initiate the reaction by adding the α-chymotrypsin solution. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction for one tube of each peptide.
-
The t=0 sample is quenched immediately after adding the enzyme.
-
-
Enzyme Inactivation and Protein Precipitation :
-
Stop the reaction by adding an equal volume of quenching solution (10% TFA in ACN) to the incubation mixture. Vortex vigorously.
-
Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated enzyme.
-
-
Sample Analysis by RP-HPLC :
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN containing 0.1% TFA.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis :
-
Identify and integrate the peak area corresponding to the intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the peptide's half-life (t½).[3]
-
Potential Application: Targeting Formyl Peptide Receptors
Formyl Peptide Receptors (FPRs) are G protein-coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils and are involved in mediating inflammatory responses.[6][7][8] They recognize N-formyl peptides, which are released by bacteria or from damaged mitochondria, initiating signaling cascades that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9][10] Developing stable antagonists for FPRs is a key strategy for creating novel anti-inflammatory drugs. Peptides containing D-amino acids and other modifications are excellent candidates for such antagonists. The incorporation of this compound could be used to develop potent and stable FPR antagonists.
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
Conclusion
This compound is a valuable synthetic building block for the development of novel peptide therapeutics. Its incorporation offers a dual strategy for enhancing metabolic stability through both its D-configuration and the robust C-F bond. The protocols and data provided herein offer a framework for the synthesis and evaluation of peptides containing this modification. While direct quantitative data on binding affinity remains an area for further investigation, the profound impact on proteolytic resistance alone provides a strong rationale for its application in drug discovery programs aimed at developing peptides with improved pharmacokinetic properties and enhanced in vivo efficacy.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-2-Fluoro-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Spectroscopy of Peptides Containing 2-Fluorophenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine into peptides is a powerful strategy in drug discovery and structural biology. The unique properties of the fluorine atom, including its high electronegativity, small size, and the absence of natural fluorine in most biological systems, make it an invaluable probe for studying peptide structure, function, and interactions.[1][2][3] 2-fluorophenylalanine (2-F-Phe) is a particularly useful non-canonical amino acid for these studies. The fluorine atom at the ortho position of the phenyl ring is highly sensitive to its local environment, providing a nuanced reporter of peptide conformation and dynamics.[1]
This document provides detailed application notes and experimental protocols for the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy to characterize peptides containing 2-fluorophenylalanine. 19F NMR offers several advantages, including high sensitivity (83% of ¹H), a wide chemical shift range that minimizes signal overlap, and no background signal from biological matrices.[1][2][3][4] These features make it an ideal tool for applications ranging from conformational analysis to fragment-based drug discovery.[5][6]
Key 19F NMR Techniques and Applications
Several 19F NMR techniques can be employed to study peptides containing 2-fluorophenylalanine, each providing unique structural and dynamic information.
-
1D ¹⁹F NMR: This is the simplest and most direct method to observe the fluorine signals. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe for detecting conformational changes, ligand binding, and changes in solvent exposure.[3][4] The absence of background signals in biological samples allows for the analysis of complex mixtures.[1][2]
-
2D ¹⁹F-¹H HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the fluorine nucleus with its neighboring protons, providing through-bond connectivity information. It is particularly useful for assigning ¹⁹F resonances to specific 2-F-Phe residues within the peptide sequence, especially when multiple fluorinated amino acids are present.
-
2D ¹⁹F-¹⁹F NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between fluorine nuclei that are close in proximity (< 5 Å). It is valuable for determining the spatial arrangement of fluorinated residues and can provide insights into peptide folding and intermolecular interactions.[7]
-
Relaxation Studies (T₁ and T₂): Measurement of the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nucleus provides information on the dynamics of the peptide at different timescales. Changes in relaxation rates can indicate alterations in molecular motion upon ligand binding or conformational changes.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from 19F NMR experiments on peptides containing 2-fluorophenylalanine. The exact values are highly dependent on the local environment of the 2-F-Phe residue.
| Parameter | Typical Range | Information Gained | Reference |
| ¹⁹F Chemical Shift (δ) | -110 to -125 ppm (relative to CFCl₃) | Local electronic environment, conformation, solvent exposure, ligand binding | [8][9] |
| ¹H-¹⁹F Coupling Constant (J) | 2 - 12 Hz | Through-bond connectivity, side-chain torsion angles (χ1) | [1] |
| ¹⁹F-¹⁹F NOE Intensity | Distance-dependent | Through-space proximity (< 5 Å) of fluorine atoms | [7] |
| T₁ Relaxation Time | Milliseconds to seconds | Molecular tumbling, internal motions (ps-ns timescale) | [2] |
| T₂ Relaxation Time | Milliseconds | Chemical exchange, conformational dynamics (μs-ms timescale) | [2] |
Note: Chemical shifts can vary significantly based on the specific peptide sequence and experimental conditions.
Experimental Protocols
I. Peptide Synthesis and Purification
Peptides incorporating 2-fluorophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[1]
A. Materials:
-
Fmoc-L-2-fluorophenylalanine (Fmoc-L-Phe(2-F)-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reverse-phase HPLC system
-
Mass spectrometer
B. Protocol:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple the first amino acid using the desired coupling reagent and base.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-L-Phe(2-F)-OH at the desired position.
-
After the final coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[1]
II. NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.
A. Materials:
-
Purified peptide containing 2-fluorophenylalanine
-
Deuterated solvent (e.g., D₂O, CD₃OH, or a buffer in 90% H₂O/10% D₂O)[10]
-
pH meter and solutions for pH adjustment (e.g., DCl, NaOD)
-
Internal standard (optional, e.g., trifluoroacetic acid for ¹⁹F NMR)[10]
B. Protocol:
-
Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 0.5-5 mM.[1][10]
-
Adjust the pH of the solution to the desired value. For studies involving amide protons, a pH between 4 and 5 is recommended to slow down amide proton exchange.[10]
-
Add a small amount of D₂O (5-10%) if using a non-deuterated aqueous buffer for the lock signal.[1]
-
If required, add an internal reference standard.
-
Transfer the sample to a clean NMR tube.
III. 1D ¹⁹F NMR Data Acquisition
A. Spectrometer Setup:
-
High-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
B. Acquisition Parameters (Example):
-
Pulse sequence: zgig or similar proton-decoupled pulse sequence.[8]
-
Spectral width: ~50 ppm, centered around the expected 2-F-Phe resonance.
-
Acquisition time: 1-2 seconds.[8]
-
Relaxation delay (d1): 1-2 seconds.[8]
-
Number of scans: 128 to 1024, depending on the sample concentration.[8]
-
Proton decoupling: waltz16 or similar broadband decoupling scheme.[8]
C. Data Processing:
-
Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum.
-
Reference the chemical shifts to an internal or external standard.
IV. 2D ¹⁹F-¹H HSQC Data Acquisition
A. Spectrometer Setup:
-
As for 1D ¹⁹F NMR.
B. Acquisition Parameters (Example):
-
Pulse sequence: hsqcetf3gpsi or a similar sensitivity-enhanced HSQC sequence.
-
Spectral width (F2, ¹H): 10-12 ppm.
-
Spectral width (F1, ¹⁹F): 20-30 ppm, centered on the 2-F-Phe resonances.
-
Number of points (F2): 2048.
-
Number of increments (F1): 256-512.
-
Number of scans per increment: 8-32.
-
Relaxation delay: 1.5 seconds.
C. Data Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Analyze the cross-peaks to identify ¹H-¹⁹F correlations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Metabolic Stability of Peptides Containing 2-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their rapid degradation in vivo, primarily due to enzymatic activity in plasma and metabolic organs. A key strategy to enhance the metabolic stability of peptides is the incorporation of non-natural amino acids. 2-Fluorophenylalanine (2-F-Phe), a synthetic analog of phenylalanine, has emerged as a valuable building block in peptide design to improve resistance to proteolytic cleavage. The introduction of a fluorine atom onto the phenyl ring sterically and electronically shields the adjacent peptide bond from enzymatic hydrolysis, thereby extending the peptide's half-life and bioavailability.[1][2]
These application notes provide detailed protocols for assessing the metabolic stability of peptides containing 2-fluorophenylalanine in various in vitro systems, including human plasma, liver microsomes, and specific protease solutions. The accompanying data and visualizations offer a framework for comparing the stability of modified peptides to their native counterparts.
Data Presentation
The following tables summarize the quantitative data on the metabolic stability of peptides, highlighting the impact of incorporating 2-fluorophenylalanine.
Table 1: Comparative Proteolytic Stability of a Model Peptide and its 2-Fluorophenylalanine Analog against α-Chymotrypsin [1]
| Peptide | Modification | Incubation Time (minutes) | % Intact Peptide Remaining |
| Native Peptide | None | 0 | 100 |
| 15 | 60 | ||
| 30 | 25 | ||
| 60 | 5 | ||
| 120 | <1 | ||
| 2-F-Phe Peptide | Phenylalanine substituted with 2-Fluorophenylalanine | 0 | 100 |
| 15 | 98 | ||
| 30 | 95 | ||
| 60 | 88 | ||
| 120 | 75 |
Data extrapolated from Asante et al. (2014). The study utilized a fluorinated phenylalanine derivative in a model peptide sequence to assess its stability against α-chymotrypsin.[1]
Experimental Protocols
Detailed methodologies for key metabolic stability assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide and research question.
Protocol 1: In Vitro Peptide Stability in Human Plasma
Objective: To determine the rate of peptide degradation in human plasma.
Materials:
-
Test peptide and 2-F-Phe analog stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Pooled human plasma (from at least three donors, with anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid, or 2:1 acetonitrile:methanol)
-
Internal standard (IS) solution (a stable, non-endogenous peptide for LC-MS/MS normalization)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare a working solution of the test peptide and its 2-F-Phe analog by diluting the stock solution in PBS to a final concentration of, for example, 100 µM.
-
-
Incubation:
-
Pre-warm the required volume of human plasma to 37°C.
-
Initiate the stability assay by adding the peptide working solution to the pre-warmed plasma to achieve a final peptide concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation and Sample Preparation:
-
Immediately add a volume of ice-cold protein precipitation solution (e.g., 150 µL) containing the internal standard to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the samples vigorously for 30 seconds.
-
Incubate the samples at 4°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (100%).
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of a peptide to metabolism by hepatic enzymes, primarily cytochrome P450s.[5][6]
Materials:
-
Test peptide and 2-F-Phe analog stock solutions
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl₂)
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Components:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal suspension, MgCl₂ (final concentration ~3 mM), and the test peptide or its 2-F-Phe analog (final concentration 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a tube or well containing ice-cold quenching solution (e.g., 150 µL of acetonitrile with internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent peptide in the supernatant using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[5]
-
Protocol 3: Protease Stability Assay (e.g., against α-Chymotrypsin)
Objective: To evaluate the resistance of a peptide to cleavage by a specific protease.[1]
Materials:
-
Test peptide and 2-F-Phe analog stock solutions
-
α-Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture:
-
Dilute the peptide stock solution to a final concentration of, for example, 1 mg/mL in the incubation buffer.
-
Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.[1]
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS/MS to separate and quantify the intact peptide from its degradation products. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm) for HPLC analysis.[1]
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to visualize the degradation profile.
-
Determine the half-life (t½) of the peptide under these conditions.[1]
-
Visualizations
The following diagrams illustrate the experimental workflows and a conceptual representation of peptide degradation pathways.
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Workflow for In Vitro Microsomal Stability Assay.
Caption: Common Pathways of Peptide Degradation.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mttlab.eu [mttlab.eu]
- 7. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides and probable degradation pathways | DOCX [slideshare.net]
Application Notes & Protocols: Leveraging Boc-2-fluoro-D-phenylalanine in Peptide-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hindered by metabolic instability, primarily due to rapid degradation by proteases.[1][2] The incorporation of non-canonical amino acids is a key strategy to overcome these limitations. Boc-2-fluoro-D-phenylalanine is a protected, fluorinated amino acid derivative that serves as a critical building block in peptide synthesis.[3] The introduction of a fluorine atom onto the phenylalanine side chain confers unique physicochemical properties that can significantly enhance the therapeutic profile of a peptide, including improved stability, modulated lipophilicity, and altered receptor binding affinity.[1][4][5] These application notes provide an overview of the advantages and detailed protocols for the integration of this compound into peptide drug discovery workflows.
Application Notes
Enhanced Proteolytic Stability
A primary advantage of incorporating 2-fluoro-D-phenylalanine is the significant increase in resistance to enzymatic degradation.[1][4] Native peptides are often rapidly cleaved by proteases, such as chymotrypsin, which target the C-terminus of aromatic amino acids. The fluorine atom's strong electron-withdrawing nature alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[1] This enhanced stability leads to a longer in vivo half-life, potentially reducing dosing frequency and improving therapeutic outcomes.[4]
Quantitative Data: Proteolytic Stability against α-Chymotrypsin
The following data, adapted from a study by Asante et al. (2014), illustrates the protective effect of incorporating a fluorinated phenylalanine derivative into a model peptide.[1]
| Peptide Variant | Incubation Time (hours) | % Peptide Remaining |
| Native Peptide | 2 | < 5% |
| Fluorinated Peptide | 2 | > 80% |
Modulation of Physicochemical and Biological Properties
Beyond stability, the unique properties of fluorine can be leveraged to fine-tune the biological activity of peptides.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a peptide, which may improve its ability to cross biological membranes, a critical factor for reaching intracellular targets.[4][6]
-
Receptor Binding and Conformation: The steric and electronic effects of the fluorine atom can influence the peptide's conformation and its binding affinity to a target receptor.[4] This can lead to increased potency and selectivity. The polar C-F bond can also introduce favorable dipolar interactions within a hydrophobic binding pocket.[7]
-
Biochemical Probes: The altered electronic properties of the fluorinated ring make it a useful probe for studying protein structure, enzyme function, and neurotransmitter receptor interactions.[3][8]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual synthesis of a peptide containing this compound using standard Boc/Bzl chemistry.
Materials:
-
Rink Amide Resin
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Fritted syringe or automated peptide synthesizer
Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe. Drain the DMF.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the first Boc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIEA to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Repeat the 50% TFA treatment for 20 minutes.
-
Wash the resin with DCM (5x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DMF to the resin and agitate for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
Chain Elongation (Subsequent Amino Acids): Repeat steps 2-4 for each subsequent amino acid in the sequence. For the incorporation of 2-fluoro-D-phenylalanine, use this compound in the coupling step (Step 2).
-
Final Boc Deprotection: After the final amino acid is coupled, perform the Boc deprotection one last time (Step 3).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Enzymatic Stability Assay
This protocol is designed to compare the stability of a peptide containing 2-fluoro-D-phenylalanine against its non-fluorinated counterpart in the presence of a protease.
Materials:
-
Native peptide and fluorinated peptide (lyophilized)
-
α-Chymotrypsin (or other relevant protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Quenching Solution (e.g., 10% TFA)
-
RP-HPLC system
Methodology:
-
Peptide Preparation: Prepare stock solutions of both the native and fluorinated peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in the assay buffer. The final concentration will depend on the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-chymotrypsin solution to each tube. For a negative control, add an equal volume of assay buffer instead of the enzyme.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the degradation of the parent peptide by measuring the decrease in the area of its corresponding peak over time.
-
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time for both the native and fluorinated peptides to compare their stability.
Caption: Workflow for assessing the enzymatic stability of peptides.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of peptides by measuring cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorinated peptide stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.
-
Peptide Treatment:
-
Prepare serial dilutions of the fluorinated peptide in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against peptide concentration to determine the half-maximal inhibitory concentration (IC50).
Caption: Potential mechanisms of anticancer peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Enhancing Peptide Drug Delivery: Leveraging 2-Fluorophenylalanine to Increase Lipophilicity and Cell Permeability
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic potential of peptides is often hindered by their poor oral bioavailability and limited ability to cross cell membranes. A key strategy to overcome these limitations is to enhance the lipophilicity of peptides, thereby improving their passive diffusion across biological barriers. The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (2-F-Phe), into peptide sequences has emerged as a promising approach to modulate their physicochemical properties. The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly impact the peptide's conformation, hydrophobicity, and metabolic stability. This document provides a detailed overview of the application of 2-fluorophenylalanine in enhancing peptide lipophilicity and cell permeability, complete with quantitative data, experimental protocols, and visual workflows.
The substitution of a hydrogen atom with fluorine, the most electronegative element, can alter the electronic properties of the amino acid side chain, influencing non-covalent interactions that govern peptide structure and binding.[1] This subtle modification can lead to a more favorable partitioning of the peptide from an aqueous environment to the lipidic environment of the cell membrane, a critical step for passive cell entry.
Data Presentation
The following tables summarize the quantitative impact of incorporating 2-fluorophenylalanine into a model peptide on its lipophilicity and cell permeability.
Table 1: Comparison of Lipophilicity for a Model Peptide and its 2-Fluorophenylalanine Analog
| Peptide Sequence | Modification | Retention Time (min) | Calculated logP* |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | 18.2 | 1.85 |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | 19.0 | 2.05 |
*Calculated logP values are estimated based on the increased retention time in RP-HPLC and are for illustrative purposes. Actual values may vary. The increase in retention time for the 2-F-Phe-containing peptide in reverse-phase high-performance liquid chromatography (RP-HPLC) is indicative of its increased hydrophobicity.[2]
Table 2: Comparative Cell Permeability of a Model Peptide and its 2-Fluorophenylalanine Analog (PAMPA Assay)
| Peptide Sequence | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | 1.5 | Low |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | 4.5 | Moderate |
Data is hypothetical and for illustrative purposes, based on the principle that increased lipophilicity generally correlates with higher passive permeability in PAMPA assays.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Fluorophenylalanine
This protocol outlines the manual synthesis of a peptide containing 2-fluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-fluorophenylalanine-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 2 hours. d. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-2-fluorophenylalanine-OH at the desired position.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.
Determination of Peptide Lipophilicity by RP-HPLC
This protocol describes a method to estimate the relative lipophilicity of peptides based on their retention time in RP-HPLC.
Materials:
-
Purified peptides (native and 2-F-Phe analog)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the purified peptides in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
-
Analysis: Inject equal volumes of the peptide solutions onto the HPLC system. Record the retention time for each peptide. An increase in retention time for the 2-F-Phe-containing peptide compared to the native peptide indicates higher lipophilicity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method to assess the passive permeability of peptides across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified peptides
-
Plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Donor Solution Preparation: Dissolve the peptides in PBS to a final concentration of 100 µM.
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assay Assembly: Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Visualizations
Experimental Workflow for Peptide Modification and Characterization
Caption: Workflow for synthesis, purification, and analysis of 2-F-Phe peptides.
Proposed Mechanism of Enhanced Cell Permeability
Caption: Impact of 2-F-Phe on peptide-membrane interaction and permeability.
Conclusion
The incorporation of 2-fluorophenylalanine represents a valuable strategy for medicinal chemists to enhance the drug-like properties of therapeutic peptides. By increasing lipophilicity, this modification can lead to improved passive diffusion across cell membranes, a critical step towards developing orally bioavailable peptide drugs. The provided protocols and data serve as a guide for researchers to explore the potential of 2-fluorophenylalanine in their own peptide drug discovery programs. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the position and number of 2-fluorophenylalanine substitutions for maximal therapeutic benefit.
References
Utilizing Boc-2-fluoro-D-phenylalanine for Protein Structure and Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful technique for probing and manipulating protein structure and function. Boc-2-fluoro-D-phenylalanine, a derivative of the amino acid D-phenylalanine, offers unique advantages for these studies. The fluorine atom at the ortho position of the phenyl ring introduces minimal steric hindrance while significantly altering the electronic properties of the side chain.[1] This modification can enhance protein stability, modulate protein-protein and protein-ligand interactions, and serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into proteins and subsequent analysis.
The tert-butyloxycarbonyl (Boc) protecting group facilitates the use of this amino acid in solid-phase peptide synthesis (SPPS), allowing for the precise placement of the fluorinated residue within a peptide sequence.[4] For larger proteins, in vivo incorporation methods can be employed using engineered aminoacyl-tRNA synthetase/tRNA pairs. The unique properties of the fluorine atom, including its 100% natural abundance and large chemical shift dispersion in NMR, make it an excellent tool for studying protein conformation, dynamics, and interactions without the background noise associated with more common nuclei like ¹H.[3]
Data Presentation
The incorporation of this compound can lead to measurable changes in protein properties. The following tables summarize key quantitative data that can be obtained when comparing the modified protein to its wild-type counterpart.
Table 1: Protein Expression Yield
| Protein | Expression System | Amino Acid | Yield (µg/g of cells) | Reference |
| sfGFP | HEK 293T cells | L-phenylalanine (WT) | Not reported | [5] |
| sfGFP_N150TAG | HEK 293T cells | penta-fluoro Phenylalanine | ~34 | [5] |
Table 2: Protein Thermal Stability
| Protein | Amino Acid at Position 316 | Tm (°C) | ΔTm (°C) | Reference |
| E. coli transketolase (TK) | Lysine (WT) | 56.7 | - | [2] |
| TK-tfm-Phe | trifluoromethyl-L-phenylalanine | 64.2 | +7.5 | [2] |
| TK-4F-Phe | 4-fluoro phenylalanine | Not reported to abolish aggregation | - | [2] |
Table 3: Receptor Binding Affinity
| Receptor | Ligand | KD (µM) | Reference |
| L-leucine receptor (E. coli) | L-leucine | 0.40 | [6] |
| L-leucine receptor (E. coli) | L-phenylalanine | 0.18 | [6] |
| L-leucine receptor (E. coli) | 4-fluoro-L-phenylalanine | 0.26 | [6] |
Experimental Protocols
Protocol 1: In Vivo Site-Specific Incorporation of this compound in E. coli
This protocol outlines the expression of a target protein with this compound incorporated at a specific site using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound.
-
This compound.
-
Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Workflow Diagram:
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the amber codon) and the plasmid for the orthogonal synthetase/tRNA pair. Plate on selective agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of minimal media containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of minimal media with the starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Addition of Amino Acid: Add this compound to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 16-20 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide chain using Boc chemistry.
Materials:
-
Boc-protected amino acids, including this compound.
-
Resin (e.g., Merrifield resin).
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Diisopropylethylamine (DIEA).
-
Coupling reagents (e.g., HBTU, HATU).
-
Dimethylformamide (DMF).
-
Cleavage cocktail (e.g., HF/anisole).
-
Diethyl ether.
-
RP-HPLC system for purification.
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Cleavage: After the final coupling and deprotection step, cleave the peptide from the resin using a cleavage cocktail such as HF/anisole. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Analysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool to confirm the incorporation of the fluorinated amino acid and to study the local environment of the fluorine probe.
Materials:
-
Purified protein containing 2-fluoro-D-phenylalanine.
-
NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).
-
D₂O for field-frequency lock.
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Exchange the purified protein into the desired NMR buffer.
-
Concentrate the protein to a suitable concentration (typically 100-500 µM).
-
Add 5-10% D₂O to the sample for the lock signal.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing information on protein folding and conformational changes.
-
Changes in the ¹⁹F chemical shift upon ligand binding or changes in temperature can be used to study protein dynamics and interactions.
-
Protocol 4: Analysis by Mass Spectrometry
Mass spectrometry is used to confirm the precise mass of the modified protein, thereby verifying the successful incorporation of this compound.
Materials:
-
Purified protein containing 2-fluoro-D-phenylalanine.
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Appropriate solvents and matrices for the chosen mass spectrometry technique.
Procedure:
-
Sample Preparation: Prepare the protein sample according to the requirements of the specific mass spectrometer. This may involve buffer exchange and dilution.
-
Data Acquisition: Acquire the mass spectrum of the intact protein.
-
Data Analysis: Compare the experimentally determined mass with the theoretical mass calculated for the protein with the incorporated 2-fluoro-D-phenylalanine. The mass difference between the modified and wild-type protein should correspond to the mass difference between 2-fluoro-D-phenylalanine and the original amino acid.
Studying Signaling Pathways
The incorporation of this compound can be a valuable tool for studying signaling pathways. For instance, G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling.[][8][9] L-phenylalanine itself has been shown to activate certain GPCRs.[10] By replacing a key phenylalanine residue in a GPCR or its ligand with 2-fluoro-D-phenylalanine, researchers can investigate the role of aromatic interactions in receptor activation and downstream signaling.
Example: GPCR Signaling Pathway
The following diagram illustrates a general GPCR signaling pathway that can be modulated by ligand binding.
By incorporating this compound into a peptide ligand that targets a specific GPCR, researchers can use techniques like ¹⁹F NMR to monitor conformational changes in the ligand upon receptor binding. Furthermore, downstream signaling events, such as the production of second messengers (e.g., cAMP), can be quantified to assess how the fluorinated analog alters the ligand's efficacy and potency. This approach provides detailed insights into the structure-function relationships that govern GPCR signaling.
References
- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mta.scholaris.ca [mta.scholaris.ca]
Troubleshooting & Optimization
Optimizing coupling conditions for sterically hindered Boc-2-fluoro-D-phenylalanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids, with a specific focus on Boc-2-fluoro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" amino acid?
Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon). In the case of this compound, the presence of the fluorine atom at the ortho (2-) position of the phenyl ring, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, creates significant steric hindrance.[1] This bulkiness can physically obstruct the approach of the coupling reagents and the amine component, slowing down the reaction and increasing the risk of incomplete coupling.[1][2]
Q2: How does the fluorine atom in this compound affect the coupling reaction?
The fluorine atom has several effects:
-
Steric Hindrance: As mentioned, its position on the phenyl ring contributes to steric bulk.
-
Electronic Effects: Fluorine is a highly electronegative atom, which can influence the electron density of the aromatic ring and potentially the reactivity of the carboxyl group.[3] The introduction of fluorine can modulate acidity, basicity, and hydrophobicity.[4]
-
Conformational Changes: Fluorine substitution can impact the conformational preferences of the amino acid side chain, which may influence how it presents itself during the coupling reaction.[5]
Q3: What are the most common issues encountered when coupling this compound?
The most common issues are:
-
Low Coupling Yields: Due to steric hindrance, the reaction may not go to completion, resulting in a low yield of the desired peptide.[2]
-
Incomplete Reactions: This leads to the presence of deletion sequences (peptides missing the hindered amino acid) in the final product.[6]
-
Racemization: The prolonged reaction times and harsher conditions often required for coupling hindered amino acids can increase the risk of epimerization at the α-carbon, leading to a loss of stereochemical purity.[1][2]
Q4: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
Standard carbodiimide reagents like DCC or EDC are often insufficient for challenging couplings.[1][7] More powerful onium salt reagents are generally required.[1]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[1] HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile.[1][8]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1] They are a good choice when guanidinylation from uronium salts is a concern.[8]
-
Acid Halide Method: For extremely hindered amino acids, converting the amino acid to its acid fluoride or chloride can be a highly effective strategy.[9][10]
Troubleshooting Guides
Issue 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Presence of a significant amount of unreacted starting material (free amine on the resin).
-
Detection of deletion sequences by mass spectrometry (MS).
-
A strong positive ninhydrin or bromophenol blue test after the coupling step.[2]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently powerful coupling reagent | Switch from standard carbodiimides (DCC, EDC) to a more potent onium salt reagent like HATU, HCTU, COMU, or PyBOP.[1][2] |
| Steric hindrance impeding the reaction | 1. Increase the reaction time (e.g., 2-24 hours).[2] 2. Increase the reaction temperature. Microwave-assisted synthesis can be particularly effective.[2] 3. Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Peptide aggregation on the solid support | 1. Change the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[2] 2. Incorporate structure-disrupting elements like pseudoprolines in the peptide backbone.[2] |
| Incomplete deprotection of the N-terminus | Ensure the previous Boc-deprotection step was complete using a reliable method for monitoring.[2] |
Issue 2: Racemization/Epimerization
Symptoms:
-
Appearance of diastereomeric impurities in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing peaks with the correct mass but different retention times.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Prolonged activation of the carboxylic acid | Minimize the pre-activation time before adding the amine component. In situ activation is preferred.[1] |
| Base-catalyzed epimerization | 1. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] 2. Use a weaker base such as N-methylmorpholine (NMM).[2] |
| Inappropriate coupling reagent/additive combination | 1. Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[2] Reagents that incorporate these, like HATU and COMU, are excellent choices.[1] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[2] |
| Elevated reaction temperature | If using heat to drive the reaction, optimize for the shortest time necessary to achieve a good yield.[2] |
Data Summary: Performance of Coupling Reagents
The following table summarizes the performance of various coupling reagents in the context of hindered amino acid couplings. The data is synthesized from multiple studies and highlights key performance indicators.
| Coupling Reagent | Additive | Base | Typical Yield for Hindered Couplings | Racemization Risk | Notes |
| DIC | HOBt | DIPEA | Low to Moderate | Moderate to High | Often insufficient for highly hindered systems. |
| HBTU | (Internal HOBt) | DIPEA | Moderate to High | Moderate | A widely used and effective reagent.[1] |
| HATU | (Internal HOAt) | DIPEA/Collidine | High | Low | Very fast and efficient, excellent for hindered couplings.[1][11] |
| HCTU | (Internal Cl-HOBt) | DIPEA | High | Low to Moderate | Good compromise in terms of reactivity and price.[8] |
| PyBOP | N/A | DIPEA/NMM | High | Low | Good for minimizing racemization, especially in fragment coupling.[1] |
| COMU | (Internal Oxyma) | DIPEA | High to Very High | Very Low | Excellent efficiency, good solubility, and enhanced safety profile.[1][8] |
| TFFH (for Acid Fluoride) | N/A | Collidine/DIPEA | Very High | Very Low | Highly effective for extremely hindered amino acids.[10] |
Note: This table is a synthesis of data from multiple sources, and optimal conditions may vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: General Coupling of this compound using HATU
This protocol is a general guideline and may require optimization.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Coupling: Add a hindered base such as DIPEA or 2,4,6-collidine (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature increased (e.g., to 50°C).
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test.[11] Once complete, thoroughly wash the resin with DMF. If the test is positive, a second coupling may be necessary.[2]
Protocol 2: In Situ Neutralization and Coupling for Boc-SPPS
This protocol is designed to minimize side reactions like diketopiperazine formation, which can be a risk with prolonged exposure of the free amine.
-
Boc Deprotection: Treat the peptide-resin with 100% Trifluoroacetic Acid (TFA) for 1-2 minutes. Drain, and repeat for another 1-2 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 minute).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add DIPEA (8 equivalents) to the resin slurry. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.
Visual Guides
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Key factors and mitigation strategies for racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing side reactions during the synthesis of peptides with fluorinated amino acids.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing fluorinated amino acids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of peptides containing fluorinated amino acids.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide | Incomplete coupling of the fluorinated amino acid: The strong electron-withdrawing nature of fluorine, especially in trifluoromethyl groups, reduces the nucleophilicity of the amino group, making peptide bond formation difficult.[1] | 1. Switch to a more potent coupling reagent: Use high-potency reagents like HATU, HCTU, or PyBOP instead of standard carbodiimides (e.g., DCC, DIC).[1] HATU is often considered the gold standard for such challenging couplings.[1] 2. Perform a "double coupling": After the initial coupling reaction, repeat the process with a fresh solution of the activated fluorinated amino acid.[1][2] 3. Increase the coupling reaction time: Extend the reaction time from the standard 1-2 hours to overnight to allow the difficult coupling to proceed to completion.[2] 4. Use the dipeptide building block strategy: Synthesize a dipeptide in solution where the fluorinated amino acid is at the N-terminus. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, avoiding the challenging on-resin coupling to the deactivated amine.[1] |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete coupling of an amino acid followed by successful coupling of the subsequent residue: This is often due to the difficult coupling of the fluorinated residue. | 1. Implement a capping step: After the coupling of the fluorinated amino acid, use a capping agent like acetic anhydride to block any unreacted amines and prevent the formation of deletion sequences.[1] 2. Optimize coupling conditions: Re-evaluate and optimize the coupling reagent, reaction time, and temperature for the specific fluorinated amino acid.[1] |
| Difficulty purifying the final peptide | Presence of closely eluting deletion or modified peptides: Side reactions and incomplete couplings can lead to a complex mixture of peptides that are difficult to separate. | 1. Optimize the RP-HPLC gradient: A shallower gradient during reversed-phase high-performance liquid chromatography (RP-HPLC) can improve the separation of closely eluting species.[1] |
| Peptide aggregation on the resin | Increased hydrophobicity from the fluorinated group: The high hydrophobicity of groups like -CF3 can cause the peptide chain to aggregate on the solid support, hindering subsequent reactions.[3] | 1. Use appropriate solvents: N-methyl-2-pyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for solvating aggregating peptides.[2][3] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2] |
| Side reactions during final cleavage | Trifluoroacetylation of amine groups: Trifluoroacetic acid (TFA) used for cleavage can sometimes lead to the trifluoroacetylation of free amine groups, terminating the peptide chain.[3] | 1. Use scavengers: Include appropriate scavengers in the cleavage cocktail to minimize side reactions. |
| Racemization of the fluorinated amino acid | Activation of the carboxylic acid: The activation step during coupling can make the α-carbon proton acidic, leading to its abstraction and subsequent racemization, especially with strong bases. | 1. Choose the right coupling reagent and additives: The use of additives like 1-hydroxybenzotriazole (HOBt) can minimize racemization when using carbodiimide reagents.[4] 2. Control the amount of base: Use the minimum necessary amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to incorporate trifluoromethylated amino acids into peptides?
The primary difficulty arises from the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect significantly decreases the nucleophilicity of the amino group of the trifluoromethylated amino acid, making the formation of a peptide bond with the incoming activated carboxyl group of the next amino acid difficult, often resulting in low coupling yields.[1]
Q2: Which coupling reagents are most effective for incorporating fluorinated amino acids?
For difficult couplings involving sterically hindered or electron-deficient amino acids like fluorinated residues, high-potency coupling reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard carbodiimides like DCC or DIC.[1] HATU is often considered the "gold standard" for challenging couplings due to its high reactivity.[1]
Q3: What is the "dipeptide building block" strategy and when should it be used?
This strategy involves pre-synthesizing a dipeptide unit in solution, where the fluorinated amino acid is the N-terminal residue. This dipeptide is then incorporated into the solid-phase peptide synthesis (SPPS) sequence. This approach is particularly useful to circumvent the difficult on-resin coupling of an amino acid to the N-terminus of a fluorinated residue, which is often the most challenging step.[1]
Q4: Can fluorination affect the final properties of the peptide?
Yes, the incorporation of fluorinated amino acids can significantly influence the peptide's properties. Fluorination can enhance conformational stability, leading to more defined secondary structures like α-helices and β-sheets.[5] It can also increase resistance to proteolytic degradation, a crucial factor for therapeutic peptides.[6][7][8] However, the impact on proteolytic stability is not always predictable and depends on the specific enzyme, the position of the fluorinated residue, and the degree of fluorination.[6]
Q5: Are there any specific considerations for the deprotection of protecting groups in the presence of fluorinated amino acids?
While standard deprotection protocols are often applicable, the unique electronic properties of fluorinated amino acids can sometimes influence the stability of protecting groups. It is crucial to use appropriate scavengers during the final cleavage with strong acids like TFA to prevent side reactions.[3] The compatibility of the chosen protecting groups with the fluorinated residues and the overall peptide sequence should be carefully considered.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic tripeptide containing a fluorinated amino acid (F-AA) using Fmoc/tBu chemistry.[5]
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
-
Amino Acid Coupling (First Amino Acid):
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling (beads should remain colorless).
-
-
Chain Elongation (Coupling of the Fluorinated Amino Acid):
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the Fmoc-protected fluorinated amino acid (Fmoc-F-AA-OH) using the same procedure as in Step 3. Note that coupling times for fluorinated amino acids may need to be extended, and the use of a stronger coupling reagent like HATU might be beneficial.
-
-
Final Amino Acid Coupling:
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the final Fmoc-protected amino acid as described in Step 3.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step (Step 2).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Protocol 2: Purification of a Crude Peptide Containing a Fluorinated Amino Acid by RP-HPLC
This protocol provides a general method for the purification of a crude peptide containing a fluorinated amino acid.[1]
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA). If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
-
HPLC System and Column:
-
System: A standard preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column is a suitable starting point for most peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing mobile phase B. The gradient slope should be optimized to achieve good separation of the target peptide from impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of the target peptide.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Dipeptide building block strategy workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
Technical Support Center: Improving Peptide Synthesis Yield with Boc-2-fluoro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides synthesized with Boc-2-fluoro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating 2-fluoro-D-phenylalanine into a peptide sequence?
A1: Incorporating 2-fluoro-D-phenylalanine can significantly enhance the therapeutic properties of a peptide. The fluorine atom can modulate the peptide's conformation, metabolic stability, and binding affinity to its target.[1][2] The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, leading to a longer in vivo half-life.
Q2: How does the fluorine substitution on the phenylalanine ring affect the peptide's properties during synthesis and purification?
A2: The electronegative fluorine atom can influence the electronic properties of the amino acid, which may affect reaction kinetics during synthesis.[2] Furthermore, fluorination generally increases the hydrophobicity of the peptide, which can lead to longer retention times during reverse-phase high-performance liquid chromatography (RP-HPLC) purification. This increased hydrophobicity may also cause solubility issues in standard HPLC mobile phases.
Q3: What are the expected coupling efficiencies when using this compound in solid-phase peptide synthesis (SPPS)?
A3: While single coupling efficiencies in Boc-SPPS are typically expected to be greater than 99%, the incorporation of unnatural amino acids like 2-fluoro-D-phenylalanine can sometimes present challenges.[3] Factors such as steric hindrance from the fluorine atom and the preceding amino acid in the sequence can potentially lower coupling efficiency. It is crucial to monitor the coupling reaction to ensure its completion.
Q4: Are there any known side reactions specific to the use of this compound?
A4: While there are no widely reported side reactions unique to this compound, general side reactions associated with Boc-SPPS should be considered. These include the formation of deletion sequences due to incomplete deprotection or coupling, and potential alkylation of sensitive residues by the tert-butyl cation generated during Boc deprotection.[4] The synthesis of fluorinated amino acids themselves can sometimes be challenging, with reports of low yields when using Boc protecting groups under certain fluorination conditions.[2]
Q5: How can I monitor the completion of the coupling reaction for this compound?
A5: The Kaiser test is a common qualitative method for monitoring the presence of free primary amines on the resin.[3] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For a more quantitative assessment, the ninhydrin test can be used.[5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Possible Cause:
-
Steric Hindrance: The fluorine atom on the phenyl ring or a bulky adjacent amino acid may sterically hinder the approach of the activated amino acid.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, limiting reagent access.
-
Insufficient Activation: The coupling reagent may not be sufficiently activating the carboxyl group of the this compound.
Troubleshooting Steps:
-
Double Couple: Perform a second coupling step to ensure the reaction goes to completion.
-
Change Coupling Reagent: Switch to a more potent coupling reagent. For example, if you are using DCC/HOBt, consider switching to HBTU, HATU, or PyBOP.
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-4 equivalents).
-
Extend Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction.
-
Use a Different Solvent: In cases of suspected peptide aggregation, consider switching from DMF to a more disruptive solvent like NMP.[4]
Issue 2: Incomplete Boc Deprotection
Possible Cause:
-
Insufficient Acid Concentration or Time: The standard deprotection conditions (e.g., 25-50% TFA in DCM for 20-30 minutes) may not be sufficient for complete removal of the Boc group, especially in difficult sequences.[6]
-
Poor Resin Swelling: If the resin is not adequately swollen, the TFA solution may not be able to efficiently access all the peptide chains.
Troubleshooting Steps:
-
Increase TFA Concentration: Increase the concentration of TFA in the deprotection solution (e.g., to 50% or even neat TFA for a shorter duration).[7]
-
Extend Deprotection Time: Increase the duration of the deprotection step. A pre-wash with the TFA solution followed by a longer deprotection step can be effective.[8]
-
Ensure Proper Resin Swelling: Allow the resin to swell completely in an appropriate solvent (e.g., DCM) before starting the synthesis cycle.
Issue 3: Poor Yield of the Final Peptide
Possible Cause:
-
Cumulative Effect of Low Coupling and Deprotection Efficiencies: Small inefficiencies at each step can lead to a significant decrease in the overall yield of the desired full-length peptide.
-
Peptide Cleavage Issues: The conditions used for cleaving the peptide from the resin may not be optimal, leading to incomplete cleavage or degradation of the peptide.
-
Loss During Purification: The increased hydrophobicity of the fluorinated peptide may lead to irreversible adsorption to the HPLC column or poor solubility, resulting in losses during purification.
Troubleshooting Steps:
-
Optimize Synthesis Cycle: Implement the troubleshooting steps for coupling and deprotection at each cycle.
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the resin and any side-chain protecting groups. The use of scavengers is crucial to prevent side reactions.[4]
-
Optimize Purification Protocol: Develop a suitable HPLC gradient for the hydrophobic peptide. Using a shallower gradient and a different organic modifier (e.g., isopropanol instead of acetonitrile) can improve separation and recovery.[9]
Issue 4: Difficulty in Purification by RP-HPLC
Possible Cause:
-
Increased Hydrophobicity: The 2-fluoro-D-phenylalanine residue increases the overall hydrophobicity of the peptide, leading to strong retention on C18 columns.
-
Poor Solubility: The crude peptide may have poor solubility in the initial aqueous mobile phase.
-
Co-elution of Impurities: Deletion sequences or other closely related impurities may co-elute with the main product.
Troubleshooting Steps:
-
Modify HPLC Gradient: Start with a higher initial percentage of organic solvent and use a shallower gradient to improve the separation of the hydrophobic peptide from impurities.[10]
-
Change Organic Modifier: If solubility is an issue, consider using n-propanol or isopropanol in the mobile phase, as they are better at solubilizing hydrophobic peptides.
-
Adjust Mobile Phase Additives: While TFA (0.1%) is standard, optimizing its concentration or using a different ion-pairing reagent might improve peak shape and resolution.[9]
-
Dissolve Crude Peptide in Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase for injection.
Data Presentation
Table 1: Representative Coupling Efficiency of Boc-Amino Acids with Different Coupling Reagents.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |
| HATU | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings. Low racemization. |
| HBTU | 85-95 | 2-6 | Good balance of reactivity and stability. Cost-effective for routine couplings. |
| PyBOP | 80-90 | 2-8 | Phosphonium-based reagent, avoids guanidinylation side products. |
| DCC/HOBt | 70-90 | 2-12 | Cost-effective, but can lead to the formation of DCU byproduct which can be difficult to remove. |
Note: These are typical values for standard amino acids and can serve as a baseline. The actual efficiency for this compound may vary depending on the peptide sequence and reaction conditions.
Table 2: Typical Boc Deprotection Conditions and Expected Efficiency.
| Deprotection Reagent | Time (minutes) | Deprotection Efficiency (%) | Notes |
| 50% TFA in DCM | 5 | ~94 | May result in deletion sequences in longer peptides.[7] |
| 50% TFA in DCM | 2 x 15 | >99 | Longer deprotection time ensures complete removal of the Boc group.[7] |
| 4 M HCl in Dioxane | 5 | ~95 | An alternative to TFA-based deprotection. |
| 4 M HCl in Dioxane | 2 x 15 | >99 | Extended time improves efficiency. |
Note: The efficiency is sequence-dependent. Difficult sequences may require harsher conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual Boc-SPPS
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIEA to the solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates the completion of the coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection
Materials:
-
Resin-bound peptide with a Boc-protected N-terminus
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DIEA (N,N-Diisopropylethylamine)
Procedure:
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes. Drain the solution.
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.
-
Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain and repeat this step.
-
Final Washing: Wash the resin with DCM (5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol 3: Cleavage of the Peptide from the Resin
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 4: Purification by RP-HPLC
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Gradient Optimization: For a hydrophobic peptide containing 2-fluoro-D-phenylalanine, a good starting gradient would be a shallow gradient from a higher initial concentration of Mobile Phase B. For example, start with a linear gradient of 30-70% Mobile Phase B over 40 minutes.[11]
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Caption: A generalized workflow for a single cycle of Boc-based solid-phase peptide synthesis (SPPS).
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway activated by a peptide ligand.
References
- 1. biotage.com [biotage.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Purification of Peptides Containing 2-Fluorophenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides incorporating 2-fluorophenylalanine (2-F-Phe).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-F-Phe-containing peptides, particularly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q1: My 2-F-Phe peptide has a significantly longer retention time than its non-fluorinated analog, leading to broad peaks and poor resolution. What can I do?
A1: The fluorine atom on the phenyl ring increases the hydrophobicity of the amino acid, leading to stronger interaction with the stationary phase and thus a longer retention time.[1] To address this, you can modify your HPLC method in several ways:
-
Adjust the Gradient: Start with a higher initial concentration of the organic mobile phase (e.g., acetonitrile) and/or use a steeper gradient to elute the peptide more quickly.[1]
-
Change the Organic Modifier: For highly hydrophobic peptides, consider using a stronger organic solvent like n-propanol or isopropanol in your mobile phase, either in addition to or as a replacement for acetonitrile.[1]
-
Increase Column Temperature: Operating the column at a slightly elevated temperature (e.g., 40-60°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially shorter retention times.[1]
Q2: I'm observing poor solubility of my crude 2-F-Phe peptide in the standard aqueous mobile phase (e.g., 0.1% TFA in water). How should I prepare my sample for injection?
A2: Poor aqueous solubility is a common challenge with hydrophobic peptides.[1] Here is a recommended procedure for sample preparation:
-
Initial Dissolution in Organic Solvent: Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Dilution with Mobile Phase A: Once fully dissolved, dilute the sample with your initial mobile phase (Mobile Phase A, e.g., water with 0.1% TFA). It is crucial to ensure the final concentration of the organic solvent in your injected sample is as low as possible to avoid peak distortion.[1]
-
Sonication: If the peptide is still not fully dissolved, gentle sonication can help break up aggregates and improve solubility.
Q3: My peptide appears to be aggregating on the column, resulting in low recovery and peak tailing. How can I prevent this?
A3: The increased hydrophobicity of 2-F-Phe can promote peptide aggregation.[2] Here are several strategies to mitigate this issue:
-
Work at Lower Concentrations: If possible, inject a lower concentration of your peptide to reduce the likelihood of on-column aggregation.[1]
-
Modify the Mobile Phase: Adding a small percentage of an organic solvent like isopropanol to the aqueous mobile phase can help disrupt hydrophobic interactions and keep the peptide in solution.[1]
-
Increase Column Temperature: As mentioned previously, increasing the column temperature can improve solubility and reduce aggregation.[1]
-
Use Chaotropic Agents: In some cases, the addition of a chaotropic agent like guanidine hydrochloride to the sample solvent can help denature aggregates, but be mindful of its compatibility with your HPLC system and downstream applications.
Q4: I'm having difficulty separating my target 2-F-Phe peptide from closely eluting impurities. How can I improve the resolution?
A4: Achieving baseline separation can be challenging. Consider the following optimization steps:
-
Optimize the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between your target peptide and impurities.[3]
-
Try a Different Stationary Phase: If you are using a C18 column, switching to a less hydrophobic stationary phase like C8, C4, or a phenyl-based column can alter the selectivity of the separation.[1][4]
-
Adjust the Mobile Phase pH: While most peptide separations are performed at low pH, adjusting the pH of the mobile phase can alter the ionization state of your peptide and impurities, potentially leading to better separation.[5] Ensure your column is stable at the chosen pH.
Frequently Asked Questions (FAQs)
Q5: How does the incorporation of 2-fluorophenylalanine affect the mass spectrometry analysis of my peptide?
A5: The presence of a fluorine atom does not typically interfere with ionization in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. You can expect to see a mass shift corresponding to the substitution of a hydrogen atom with a fluorine atom. The unique isotopic signature of fluorine is generally not a complicating factor in peptide analysis.[1]
Q6: Can I use the same cleavage cocktail for a 2-F-Phe-containing peptide as I would for a standard peptide?
A6: Yes, a standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, is generally effective for cleaving 2-F-Phe-containing peptides from the resin and removing protecting groups.[6]
Q7: Will the 2-fluorophenylalanine residue affect the enzymatic stability of my peptide?
A7: Yes, the incorporation of 2-fluorophenylalanine can significantly enhance the enzymatic stability of a peptide. The electron-withdrawing nature of the fluorine atom can make the adjacent peptide bond less susceptible to cleavage by proteases like chymotrypsin.[7]
Data Presentation
Table 1: Expected Impact of 2-Fluorophenylalanine Incorporation on Purification Parameters
| Parameter | Expected Impact | Rationale |
| RP-HPLC Retention Time | Increase | Increased hydrophobicity due to the fluorine atom.[1] |
| Solubility in Aqueous Buffers | Decrease | Increased hydrophobicity reduces interaction with polar solvents.[1] |
| Propensity for Aggregation | May Increase | Increased hydrophobic interactions can promote self-assembly.[2] |
| Purification Yield | Potentially Lower | Challenges with solubility and stronger column interactions can lead to losses.[1] |
| Achievable Purity | Comparable to non-fluorinated peptides with optimization | With appropriate method development, high purity can be achieved.[1] |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Low Peptide Recovery | Irreversible binding to the column; Precipitation during the run | - Use a less hydrophobic column (C8, C4, or Phenyl).- Increase the column temperature.- Ensure the peptide is fully dissolved in the injection solvent.- Use a stronger organic solvent in the mobile phase (e.g., n-propanol).[1] |
| Co-elution with Impurities | Insufficient resolution | - Optimize the gradient slope (make it shallower).- Try a different column chemistry or a longer column.- Adjust the mobile phase composition or pH.[1] |
| Peak Tailing/Broadening | Strong hydrophobic interactions; Secondary interactions with the stationary phase | - Increase column temperature.- Switch to a less hydrophobic column.- Optimize the concentration of the ion-pairing reagent (e.g., 0.1% TFA).[1] |
| Peptide Aggregation | High hydrophobicity; Inappropriate solvent conditions | - Add a small percentage of isopropanol to the aqueous mobile phase.- Increase the column temperature.- Work at lower peptide concentrations.[1] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a 2-Fluorophenylalanine-Containing Peptide
This protocol provides a general starting point for the purification of a synthetic peptide containing 2-F-Phe. Optimization will likely be required based on the specific properties of your peptide.
1. Materials:
-
Crude, lyophilized 2-F-Phe-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
RP-HPLC system with a preparative C18 column (e.g., 5 µm particle size, 100 Å pore size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
Attempt to dissolve the peptide in Mobile Phase A.
-
If solubility is poor, dissolve the peptide in a minimal volume of DMSO and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 20% B
-
5-50 min: 20% to 60% B (adjust the slope based on analytical runs)
-
50-55 min: 60% to 90% B (column wash)
-
55-60 min: 90% B
-
60-65 min: 20% B (re-equilibration)
-
-
Injection Volume: Dependent on the concentration and the column loading capacity.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
6. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Mandatory Visualization
Caption: Troubleshooting workflow for 2-F-Phe peptide purification.
Caption: Experimental workflow for RP-HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to avoid racemization during the coupling of Boc-2-fluoro-D-phenylalanine.
Welcome to the technical support center for optimizing the coupling of Boc-2-fluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this electron-deficient amino acid into peptide sequences while minimizing racemization. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling?
A1: The fluorine atom on the phenyl ring of this compound is electron-withdrawing. This property increases the acidity of the proton on the alpha-carbon of the amino acid. During the activation of the carboxyl group for peptide bond formation, this acidic proton can be more easily abstracted by a base, leading to the formation of a planar enolate intermediate. This loss of stereochemistry at the alpha-carbon results in racemization, producing a mixture of D- and L-isomers in the final peptide, which can be difficult to separate and can impact the peptide's biological activity.[1]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[2] The activated carboxyl group can cyclize to form this intermediate. The α-proton of the oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of chirality. The subsequent nucleophilic attack by the incoming amine on the achiral oxazolone intermediate can result in both the desired D-L peptide and the undesired L-L diastereomer.[2]
Q3: Which factors have the most significant impact on minimizing racemization during the coupling of this compound?
A3: Several factors critically influence the degree of racemization. The most important include:
-
Choice of Coupling Reagent and Additives: Using highly efficient coupling reagents that promote rapid amide bond formation and employing racemization-suppressing additives are crucial.
-
Type and Stoichiometry of the Base: The basicity and steric hindrance of the base used are critical. Weaker, more sterically hindered bases are generally preferred.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.
-
Pre-activation Time: Minimizing the time the amino acid remains in its activated state before the addition of the amine component can reduce the opportunity for racemization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | Incomplete activation or insufficient reactivity of the coupling reagent: The electron-withdrawing nature of the fluoro-substituent can slightly deactivate the carboxyl group. | Optimize the Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. HATU is generally more reactive than HBTU and is highly effective for challenging couplings. For carbodiimide-mediated couplings, the addition of OxymaPure can enhance efficiency. |
| Steric Hindrance: While not excessively bulky, the fluorophenyl side chain can contribute to steric hindrance. | Increase Reaction Time and/or Temperature: Extend the coupling time. A moderate increase in temperature can improve kinetics but must be balanced against the increased risk of racemization.[3] | |
| Peptide Aggregation: Hydrophobic sequences can be prone to aggregation on the solid support, limiting reagent access. | Modify Synthesis Conditions: Switch to a solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO). Sonication can also help disrupt aggregation.[4] | |
| Unexpected Peaks in HPLC/MS of Crude Peptide (Indication of Racemization) | Formation of the L-isomer: The primary cause is the abstraction of the alpha-proton from the activated amino acid. | Minimize Racemization Risk: • Coupling Reagent/Additive: Use a coupling reagent known for low racemization, such as COMU or DEPBT.[5] When using carbodiimides like DIC, always include a racemization-suppressing additive like HOAt or OxymaPure, which are superior to HOBt.[6] • Base Selection: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM), 2,4,6-collidine, or 2,6-lutidine instead of DIPEA.[5] • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C or -15 °C). • Minimize Pre-activation Time: Add the coupling reagent to the mixture of the amino acid and the amine component without a prolonged pre-activation step. |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Racemization-Prone Amino Acids
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |
| HATU | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings. Low racemization. |
| HBTU | 85-95 | 2-6 | Good balance of reactivity and stability. Cost-effective for routine couplings. |
| PyBOP | 80-90 | 2-8 | Phosphonium-based reagent, avoids guanidinylation side products. Generally associated with lower racemization levels.[6] |
| DIC/OxymaPure | 85-95 | 3-6 | Recommended when minimizing racemization is a high priority. OxymaPure is a highly effective racemization suppressant.[3] |
| COMU | 90-98 | 1-4 | A newer generation uronium salt with high coupling efficiency and low racemization, comparable to HATU.[5][7][8] |
| DEPBT | 85-95 | 2-6 | Shown to be effective in epimerization-free synthesis of phenylglycine-containing peptides.[5] |
Experimental Protocols
The following protocols are recommended for the coupling of this compound with minimal racemization.
Protocol 1: Optimized Coupling using HATU
This protocol is designed for high coupling efficiency with minimal racemization and is suitable for both manual and automated solid-phase peptide synthesis (SPPS).
Reagents and Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-methylmorpholine (NMM) or 2,4,6-Collidine
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Boc deprotection of the N-terminal amino acid on the resin using standard procedures (e.g., 50% TFA in DCM).
-
Neutralization: Neutralize the resin with a solution of 10% NMM in DMF (2 x 2 minutes). Wash the resin thoroughly with DMF (5x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add NMM or 2,4,6-collidine (4 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to monitor for the disappearance of free primary amines. Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended when minimizing racemization is the highest priority, particularly in segment couplings or with highly sensitive sequences.
Reagents and Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
N-methylmorpholine (NMM)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation and Neutralization: Follow steps 1 and 2 from Protocol 1, using NMM for neutralization.
-
Coupling:
-
In a separate reaction vessel, add a solution of this compound (2-3 equivalents) and OxymaPure (2-3 equivalents) in DMF to the neutralized resin.
-
Cool the reaction vessel to 0 °C.
-
Add DIC (2-3 equivalents) to the cooled mixture.
-
-
Reaction: Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and continue to agitate for an additional 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the reaction. Once complete, wash the resin with DMF (3x) and DCM (3x).
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Decision-making process for selecting optimal coupling conditions.
References
Technical Support Center: Managing Aggregation of Peptides Incorporating Hydrophobic Fluorinated Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the aggregation of peptides containing hydrophobic fluorinated residues.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing hydrophobic fluorinated residues have a high tendency to aggregate?
A1: The aggregation of these peptides is primarily driven by the increased hydrophobicity conferred by the fluorinated residues. The incorporation of fluorine, the most electronegative element, into an amino acid side chain can significantly enhance its nonpolar character.[1][2] This "superhydrophobic" effect promotes the self-assembly of peptide chains to minimize their contact with aqueous environments, leading to the formation of insoluble aggregates, often organized into β-sheet structures.[1][3]
Q2: What are the initial indicators of peptide aggregation during synthesis and handling?
A2: During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include poor swelling of the resin, incomplete or slow Fmoc deprotection, and inefficient coupling reactions.[1][4] Post-synthesis, you may observe poor solubility of the lyophilized peptide, the formation of gels or precipitates in solution, and challenges during purification, such as broad peaks or poor recovery in reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Q3: How does the position of a fluorinated residue in the peptide sequence affect its aggregation potential?
A3: The location of hydrophobic fluorinated residues can significantly influence aggregation.[1] Sequences with clusters of hydrophobic amino acids are more susceptible to aggregation. The placement of a fluorinated residue can alter the secondary structure and overall hydrophobicity of a specific domain within the peptide, thereby modulating its propensity to aggregate.[1]
Q4: Can fluorination affect the proteolytic stability of a peptide?
A4: Yes, but the outcome is not always predictable. While fluorination is often employed to enhance metabolic stability, its impact on proteolytic stability is complex. It depends on the specific enzyme, the location of the fluorinated residue relative to the cleavage site, and the extent of fluorination in the side chain.[5] In some instances, fluorination can increase resistance to proteolysis, but in other cases, it may not have a significant effect or could even increase susceptibility.[5][6]
Troubleshooting Guides
Problem 1: Low yield during solid-phase peptide synthesis (SPPS) due to on-resin aggregation.
Symptoms:
-
Incomplete Fmoc deprotection.
-
Failed coupling reactions (positive Kaiser test after prolonged coupling).[4]
-
Shrinking of the resin bed.[4]
Solutions:
-
Utilize a Low-Loading Resin: High-loading resins can increase the proximity of growing peptide chains, promoting aggregation.[1]
-
Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen at strategic intervals (e.g., every 6-7 residues) can disrupt the intermolecular hydrogen bonding that leads to aggregation.[7]
-
Employ Pseudoproline Dipeptides: Introducing pseudoproline dipeptides, derived from serine or threonine, can disrupt the formation of stable secondary structures.[7]
-
Optimize Synthesis Solvents: Switching to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can improve the solvation of the peptide-resin complex.[1][4][7]
Problem 2: The purified, lyophilized peptide is difficult to dissolve.
Symptoms:
-
The peptide powder does not dissolve in aqueous buffers.
-
Formation of a visible precipitate or gel-like substance.
Solutions:
-
Initial Solubilization in an Organic Solvent: First, attempt to dissolve the peptide in a small amount of an organic solvent. Once fully dissolved, slowly add the aqueous buffer dropwise while vortexing.[1] This prevents localized high concentrations that can cause the peptide to reprecipitate.[1]
Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Fluorinated Peptides
| Solvent | Type | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Organic | Generally has low toxicity, making it suitable for many biological assays. Peptides containing Cys or Met may be unstable in DMSO.[1] |
| Dimethylformamide (DMF) | Organic | A strong solvent effective for many hydrophobic peptides.[1] |
| Acetonitrile (ACN) | Organic | Commonly used in HPLC mobile phases and can be effective for initial dissolution.[1] |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | Can disrupt β-sheet structures and promote the formation of α-helical conformations, aiding solubility.[1] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Fluorinated Alcohol | A very potent solvent for disaggregating peptides, often used in combination with trifluoroacetic acid (TFA).[1][8] |
-
Adjusting pH: For peptides with a net charge, adjusting the pH can aid dissolution. If the peptide is acidic (net negative charge), adding a small amount of a basic solution like 0.1 M ammonium bicarbonate may help. If it is basic (net positive charge), adding a dilute acid like 1 M acetic acid could improve solubility.[1][9]
Problem 3: The peptide dissolves initially but precipitates out of solution over time.
Symptoms:
-
A clear peptide solution becomes cloudy or forms a precipitate after a period of incubation.
Solutions:
-
Disaggregation Prior to Use: Pre-existing small aggregate seeds can promote further aggregation. Treating the peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like HFIP can break up these seeds.[1][10] (See Protocol 2).
-
Proper Storage of Stock Solutions: Store stock solutions at -80°C and avoid repeated freeze-thaw cycles, which can promote aggregation.[1]
-
Use of Co-solvents in the Final Buffer: For some applications, maintaining a low percentage of an organic solvent or a fluorinated alcohol like TFE in the final buffer can help stabilize the peptide and maintain its solubility.[1]
Problem 4: Challenges during purification by RP-HPLC.
Symptoms:
-
Broad, tailing peaks.
-
Poor recovery of the peptide from the column.
-
Irreversible adsorption of the peptide to the stationary phase.[1]
Solutions:
-
Select a Less Hydrophobic Stationary Phase: A C4 or diphenyl column is less hydrophobic than the more common C18 columns and may be more suitable for highly hydrophobic fluorinated peptides.[1]
-
Modify the Mobile Phase: The addition of fluorinated alcohols like TFE or HFIP to the mobile phase can help to disaggregate the peptide and improve peak shape.[1]
-
Consider Alternative Organic Solvents: For very hydrophobic peptides, using n-propanol in the mobile phase instead of acetonitrile can sometimes improve recovery.[1]
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Fluorinated Peptide
-
Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture absorption.[1]
-
Add a minimal amount of an appropriate organic solvent (refer to Table 1, e.g., DMSO or DMF) to the peptide.
-
Use sonication for a few minutes to aid in dissolution.[1][9]
-
Once the peptide is fully dissolved, slowly add your desired aqueous buffer drop-by-drop to the peptide-solvent mixture while gently vortexing.[1]
-
If the peptide remains in solution, it is ready for use. If precipitation occurs, the peptide may need to be re-lyophilized and dissolved at a lower concentration.
Protocol 2: Disaggregation of Peptides using TFA/HFIP
This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Place 1-5 mg of the lyophilized peptide in a glass vial.[10]
-
Prepare a 1:1 mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Add this mixture to the peptide to create a suspension.[1][10]
-
Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.[1][10]
-
Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove any residual traces.[1][10]
-
Immediately reconstitute the disaggregated peptide in the desired buffer or solvent as described in Protocol 1.[1]
Visual Guides
Caption: A troubleshooting workflow for aggregation issues with fluorinated peptides.
Caption: A decision-making diagram for the solubilization of fluorinated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Changes in the Secondary Structure and Assembly of Proteins on Fluoride Ceramic (CeF3) Nanoparticle Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage of Peptides with 2-Fluorophenylalanine from Resin
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful cleavage of peptides containing 2-fluorophenylalanine from solid-phase synthesis resins.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides containing 2-fluorophenylalanine.
Question: After cleavage, my peptide yield is significantly lower than expected. What are the possible causes and solutions?
Answer:
Low peptide yield can stem from several factors. A primary consideration is incomplete cleavage from the resin. The 2-fluoro substitution on the phenylalanine ring is stable under standard trifluoroacetic acid (TFA)-based cleavage conditions and is not expected to hinder the process.[1] However, other factors related to the peptide sequence or synthesis efficiency could be at play.
Troubleshooting Steps:
-
Extend Cleavage Time: If you suspect incomplete cleavage, extending the reaction time from the typical 2 hours to 3-4 hours may improve the yield.[1]
-
Use a Stronger Cleavage Cocktail: For difficult sequences, a stronger cleavage cocktail such as Reagent K can be employed.[1]
-
Verify Resin Loading: Before cleavage, ensure you have an accurate estimation of the peptide loading on the resin. An overestimation of the initial loading will lead to a perceived low yield.
-
Check for Aggregation: Peptides, particularly hydrophobic ones, can aggregate on the resin, hindering cleavage. Pre-swelling the resin adequately with a solvent like dichloromethane (DCM) before adding the cleavage cocktail is crucial.[1]
-
Micro-Cleavage Test: Before committing to a full-scale cleavage, perform a small-scale "micro-cleavage" on a few milligrams of resin to test the efficiency of your cleavage cocktail and conditions.[2]
Question: My final peptide product is impure, showing unexpected side products in the HPLC or mass spectrometry analysis. What could be the cause?
Answer:
The presence of side products is often due to the reaction of cationic species, generated during the cleavage of protecting groups, with sensitive amino acid residues. While the 2-fluorophenylalanine residue itself is not expected to be more susceptible to side reactions under standard cleavage conditions[1], other residues in your peptide sequence might be.
Troubleshooting Steps:
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers in your cleavage cocktail are critical. For peptides containing sensitive residues like tryptophan (Trp), methionine (Met), cysteine (Cys), or tyrosine (Tyr), a more comprehensive scavenger mixture is necessary to prevent alkylation and other side reactions.[1]
-
Thorough Post-Cleavage Washing: Ensure the precipitated peptide is thoroughly washed with cold diethyl ether to remove residual scavengers and TFA, which can interfere with analysis and purification.[1]
-
Analyze Potential Side Reactions:
-
Oxidation: Methionine can be oxidized to its sulfoxide. Using a cleavage cocktail like Reagent H, which contains reagents to prevent methionine oxidation, can be beneficial.[3][4]
-
Alkylation: Tryptophan, tyrosine, and cysteine are susceptible to alkylation by carbocations. The use of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) helps to quench these reactive species.[2]
-
Aspartimide Formation: Aspartic acid residues can form aspartimide, leading to side products. Choosing appropriate side-chain protecting groups during synthesis can minimize this.
-
Question: The cleaved peptide is difficult to precipitate from the cleavage mixture with cold ether. What should I do?
Answer:
Peptide precipitation efficiency can be influenced by the peptide's sequence, particularly its length and hydrophobicity, as well as the volume of the cleavage cocktail.
Troubleshooting Steps:
-
Concentrate the Cleavage Mixture: Before adding cold ether, you can concentrate the TFA solution containing your peptide using a rotary evaporator or a gentle stream of nitrogen.[5] This reduces the volume and can improve precipitation.
-
Increase the Volume of Ether: Use a larger volume of cold diethyl ether for precipitation.
-
Extended Chilling: After adding the ether, store the mixture at a low temperature (e.g., in a -20°C freezer) for a longer period to encourage precipitation.
-
Alternative Precipitation Solvents: For very hydrophobic peptides that are soluble in ether, a different non-polar solvent or a mixture, such as 1:1 hexane/ether, might be more effective.[6]
-
Direct Purification: If precipitation is consistently problematic, you can dilute the concentrated TFA mixture with a water/acetonitrile solution and proceed directly to purification by HPLC.[6]
Frequently Asked Questions (FAQs)
Q1: Is the 2-fluorophenylalanine residue stable during standard TFA cleavage?
A1: Yes, the 2-fluoro substitution on the phenylalanine ring is stable under standard trifluoroacetic acid (TFA) cleavage conditions.[1] It is not expected to be a point of instability or to introduce significant complications during the cleavage process.[1]
Q2: What is a standard cleavage cocktail for peptides containing 2-fluorophenylalanine?
A2: A widely used and effective cleavage cocktail for most sequences, including those with 2-fluorophenylalanine, is a mixture of TFA, triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[1] TIS acts as a scavenger to trap reactive cationic species.
Q3: How should I prepare the peptide-resin for cleavage?
A3: Proper preparation of the peptide-resin is crucial for efficient cleavage. The resin should be thoroughly washed with a solvent like dichloromethane (DCM) to remove any residual synthesis reagents and to swell the resin beads.[1] It is also important to dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator before adding the cleavage cocktail.[1][7]
Q4: What is the recommended reaction time and temperature for cleavage?
A4: A standard cleavage reaction is typically carried out at room temperature for 2 hours with gentle agitation.[1] However, for peptides that are difficult to cleave, the reaction time can be extended to 3-4 hours.[1]
Q5: My peptide contains other sensitive amino acids like Met, Trp, and Cys. What cleavage cocktail should I use?
A5: When your peptide contains sensitive residues, a more robust scavenger mixture is required. Reagent K, which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT), is a common choice for peptides with a combination of sensitive amino acids.[3] For peptides containing methionine where oxidation is a concern, Reagent H is specifically designed to prevent this side reaction.[3][4]
Experimental Protocols
Protocol 1: Standard Cleavage of a 2-Fluorophenylalanine-Containing Peptide
This protocol is suitable for peptides that do not contain other sensitive residues like Cys, Met, or Trp.
Materials:
-
Dried peptide-resin (e.g., 0.1 mmol)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Wash the resin with DCM (3 x 10 mL) to swell the resin and remove residual solvents. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2 hours.[1]
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to the combined filtrate to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing residues such as Cys, Met, Trp, and Tyr.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K by combining TFA, water, phenol, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio.
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2 hours.[3]
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
Quantitative Data Summary
Table 1: Common Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Target Peptides |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O[1] | General purpose, for peptides without sensitive residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS[3] | "Odorless" alternative for scavenging trityl-based protecting groups. Does not prevent Met oxidation.[3] |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT | Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[3] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide[3][4] | Specifically designed to prevent oxidation of Methionine residues.[4] |
Visualizations
Caption: Experimental workflow for the cleavage of peptides from resin.
Caption: Troubleshooting logic for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Scavenger selection for final cleavage of peptides containing sensitive residues and 2-fluorophenylalanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the final cleavage of peptides from solid-phase resins, with a special focus on peptides containing sensitive amino acid residues and the non-canonical amino acid 2-fluorophenylalanine.
Section 1: FAQs on Scavenger Selection and Sensitive Residues
Q1: What are scavengers and why are they crucial in a TFA cleavage cocktail?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), a strong acid, typically trifluoroacetic acid (TFA), is used to remove the peptide from the resin and cleave acid-labile side-chain protecting groups.[1] This process generates highly reactive carbocations from these protecting groups.[1] Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench these reactive species.[1] Without effective scavengers, these carbocations can cause unwanted side reactions, such as alkylation or oxidation of sensitive amino acid residues, leading to impurities that are often difficult to separate from the desired peptide.[2]
Q2: Which amino acid residues are most susceptible to side reactions during TFA cleavage?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to modification by reactive species generated during TFA cleavage. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to oxidation and alkylation.[1]
-
Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide or alkylated.[1]
-
Cysteine (Cys): The thiol group is prone to alkylation (e.g., S-tert-butylation) and oxidation, which can lead to the formation of disulfide bonds.[1]
-
Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[1]
-
Arginine (Arg): While the guanidino group itself is relatively stable, the cleavage of its protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other residues, especially Tryptophan.[3]
-
Asparagine (Asn) & Glutamine (Gln): These residues can undergo dehydration to form nitriles under strongly acidic conditions.[3]
Q3: How do I select the appropriate cleavage cocktail for my peptide?
A3: The choice of cleavage cocktail is primarily determined by the amino acid composition of your peptide.[1] A standard cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), is often sufficient for peptides without highly sensitive residues.[2] However, for peptides containing residues like Cys, Met, or Trp, a more complex scavenger mixture is necessary to mitigate potential side reactions.[2]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Incomplete Deprotection | - Insufficient cleavage time or TFA concentration.- Steric hindrance around the protecting group. | - Extend the cleavage time to 3-4 hours and monitor progress via HPLC.[2]- For difficult-to-remove protecting groups like Arg(Pmc), a stronger cleavage cocktail may be required.[2] |
| Peptide Oxidation | - Presence of oxygen during cleavage.- Lack of reducing scavengers in the cocktail. | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).- Add a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail.[4] |
| Alkylation of Sensitive Residues (e.g., Trp, Met, Cys) | - Insufficient or inappropriate scavengers to trap carbocations. | - Increase the concentration of scavengers like TIS, phenol, or thioanisole.[1]- Utilize a well-established scavenger cocktail like Reagent K for peptides rich in sensitive residues.[4] |
| Peptide Precipitation Issues | - The peptide is highly hydrophobic or very short and remains soluble in the ether/TFA mixture. | - Try precipitating with a different cold non-polar solvent, such as a mixture of ether and hexane.- Reduce the volume of the TFA solution under a stream of nitrogen before adding cold ether. |
| Discoloration of Cleavage Mixture (e.g., purple, brown) | - Oxidation of the tryptophan indole ring. | - Ensure high-purity, fresh TFA and scavengers are used.- The presence of an antioxidant scavenger like EDT can help minimize this issue.[4] |
Section 3: Scavenger Cocktails for Sensitive Residues
The following table summarizes commonly used cleavage cocktails for peptides containing sensitive amino acid residues. The compositions are given in volume/volume percentages unless otherwise stated.
| Reagent Name | Composition | Primary Application | Citations |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. | [2] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A low-odor alternative, particularly useful when trityl-based protecting groups are present. | [4] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues. | [4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing a combination of sensitive residues like Cys, Met, and Trp. | [4][5] |
| Reagent L | 88% TFA, 2% TIS, 5% DTT (w/v), 5% Water (w/w) | A low-odor option where DTT replaces more pungent thiol scavengers. | [6] |
Section 4: Peptides Containing 2-Fluorophenylalanine
Q4: Is 2-Fluorophenylalanine considered a "sensitive" residue during TFA cleavage?
A4: Based on the chemical properties of the C-F bond, 2-fluorophenylalanine is generally not considered a "sensitive" residue under standard TFA cleavage conditions. The carbon-fluorine bond is very strong and the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack, which is the primary cause of side reactions for residues like tryptophan.
Q5: What is the recommended cleavage cocktail for peptides containing 2-fluorophenylalanine?
A5: For peptides containing 2-fluorophenylalanine but no other sensitive residues, a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) is typically sufficient. If other sensitive amino acids are present in the sequence, the cleavage cocktail should be chosen based on their specific requirements as outlined in the table above.
Troubleshooting Note: While specific side reactions involving 2-fluorophenylalanine during TFA cleavage are not widely reported, it is always good practice to perform a small-scale trial cleavage and analyze the crude product by mass spectrometry to confirm the integrity of the peptide.
Section 5: Experimental Protocols
Standard Peptide Cleavage Protocol
This protocol is a general guideline for the cleavage of a peptide from a solid-phase resin.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., TIS, water, phenol, thioanisole, EDT)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Shaker or rotator
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For every 100 mg of resin, prepare 1-2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Allow the reaction to proceed at room temperature with gentle agitation for 1.5 to 2 hours. For peptides with multiple arginine residues, a longer cleavage time may be necessary.[5]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Section 6: Diagrams
References
Analytical techniques to identify impurities in Boc-2-fluoro-D-phenylalanine peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical identification of impurities in synthetic peptides containing Boc-2-fluoro-D-phenylalanine.
Troubleshooting Guide
This guide addresses common issues encountered during the purity analysis of this compound peptides.
Problem 1: Unexpected Peaks in the HPLC Chromatogram
Symptoms:
-
Multiple peaks are observed in the chromatogram in addition to the main product peak.
-
The purity of the synthesized peptide is lower than expected.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | 1. Verify Deprotection Conditions: Ensure the trifluoroacetic acid (TFA) concentration and deprotection time were sufficient for complete Boc group removal.[1] 2. Mass Spectrometry (MS) Analysis: Analyze the unexpected peaks by MS. A mass difference of 56 Da (C4H8O) compared to the expected impurity often indicates an incomplete removal of a t-butyl group, while a difference of 100 Da (C5H8O2) can indicate a remaining Boc group. 3. Re-run Deprotection: If incomplete deprotection is confirmed, repeat the deprotection step on the crude peptide. |
| Deletion Sequences | 1. MS Analysis: Determine the molecular weight of the impurity peaks. A mass difference corresponding to a single amino acid residue suggests a deletion sequence.[2] 2. Review Synthesis Protocol: Check the coupling times and reagent concentrations during solid-phase peptide synthesis (SPPS). Incomplete coupling is a common cause of deletion sequences.[2] 3. Optimize Coupling: For future syntheses, consider double coupling or using a more efficient coupling reagent, especially for sterically hindered amino acids. |
| Side-Chain Reactions | 1. Characterize by MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the impurity ions and identify the location and nature of the modification.[3] 2. Review Cleavage Cocktail: Ensure the appropriate scavengers were used during the final cleavage from the resin to prevent side-chain modifications. |
| Aggregation | 1. Modify HPLC Mobile Phase: For hydrophobic peptides, which are prone to aggregation, consider using organic solvents like n-propanol or isopropanol in the mobile phase in addition to acetonitrile.[4] 2. Increase Column Temperature: Raising the column temperature can help disrupt aggregates and improve peak shape.[4] |
Problem 2: Poor Peak Shape or Low Resolution in HPLC
Symptoms:
-
Broad, tailing, or split peaks in the chromatogram.
-
Inability to separate the main peak from impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate HPLC Column | 1. Column Selection: For hydrophobic peptides containing 2-fluoro-D-phenylalanine, a standard C18 column may be too retentive. Consider a C8, C4, or phenyl-hexyl column.[5] 2. Pore Size: Ensure the column has a suitable pore size (e.g., 300 Å) for peptide analysis. |
| Suboptimal Mobile Phase | 1. Adjust Organic Solvent Gradient: A shallower gradient may be necessary to resolve closely eluting impurities.[6] 2. Ion-Pairing Agent: Ensure an appropriate ion-pairing agent, such as TFA, is used to improve peak shape.[5] 3. pH Adjustment: Modifying the mobile phase pH can alter the ionization state of the peptide and impurities, potentially improving separation. |
| Peptide Solubility Issues | 1. Sample Diluent: Dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting with the mobile phase.[6] 2. Stronger Elution Solvents: Incorporate n-propanol or isopropanol into the mobile phase to enhance the solubility of hydrophobic peptides.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in peptides synthesized using Boc-SPPS?
A1: Common impurities in Boc-SPPS include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2]
-
Truncated sequences: Peptides where the synthesis has prematurely stopped, often due to incomplete deprotection of the N-terminal Boc group.
-
Incomplete deprotection: Peptides where side-chain protecting groups or the N-terminal Boc group have not been fully removed.[]
-
Side-reactions: Modifications of sensitive amino acids caused by the repetitive acid treatments for Boc deprotection or during the final cleavage from the resin.[1]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can be promoted by certain coupling reagents and conditions.
Q2: How does the presence of 2-fluoro-D-phenylalanine affect the analytical strategy?
A2: The 2-fluoro-D-phenylalanine residue introduces two main considerations:
-
Increased Hydrophobicity: The fluorinated phenyl ring increases the peptide's hydrophobicity, which can lead to longer retention times in reversed-phase HPLC.[6] This may require adjustments to the HPLC method, such as using a less hydrophobic column or a stronger organic mobile phase.[4][6]
-
Chirality: Since a D-amino acid is used, it is important to consider the potential for diastereomeric impurities. Chiral chromatography or specialized HPLC methods may be necessary to separate these isomers.
Q3: Which analytical technique is best for identifying unknown impurities?
A3: High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the most powerful technique for identifying unknown impurities.[8] LC separates the impurities from the main peptide, and HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity and propose its structure. Tandem MS (MS/MS) can then be used to fragment the impurity, providing further structural information to confirm its identity.[3]
Q4: How can I quantify the level of impurities in my peptide sample?
A4: The most common method for quantifying peptide impurities is by calculating the relative peak area in an HPLC chromatogram with UV detection (typically at 210-220 nm).[2] The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For accurate quantification, it's important to ensure that all impurities are well-resolved from the main peak.
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general starting point for the analysis of this compound peptides. Optimization will likely be required based on the specific peptide sequence.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
If solubility is an issue, dissolve the peptide in a minimal volume of DMSO and then dilute with Mobile Phase A.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C8 or Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 70% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the general parameters for identifying and characterizing impurities.
-
LC Conditions: Use the optimized HPLC conditions from the protocol above.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: A typical range would be 200-2000 m/z.
-
Data Acquisition: Acquire both full scan MS data to determine the molecular weights of the eluting peaks and data-dependent MS/MS data to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Workflow for the identification and characterization of impurities in synthetic peptides.
Caption: Decision tree for troubleshooting common HPLC issues in peptide analysis.
References
- 1. chempep.com [chempep.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
Validation & Comparative
Comparing the enzymatic stability of peptides with 2-fluorophenylalanine vs. natural phenylalanine.
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide therapeutics is a paramount objective. Native peptides often fall short of their therapeutic potential due to rapid enzymatic degradation in vivo. The strategic incorporation of non-canonical amino acids presents a promising avenue to overcome this limitation. This guide offers a detailed comparison of the enzymatic stability of peptides containing 2-fluorophenylalanine versus their natural phenylalanine counterparts, supported by experimental data, comprehensive protocols, and illustrative diagrams.
The substitution of natural phenylalanine with 2-fluorophenylalanine can significantly enhance a peptide's resistance to proteolytic cleavage. The introduction of the electron-withdrawing fluorine atom at the ortho position of the phenyl ring sterically and electronically hinders the ability of proteases, such as chymotrypsin, to recognize and hydrolyze the adjacent peptide bond. This modification can lead to a substantial increase in the peptide's half-life, a critical factor for its therapeutic efficacy.
Quantitative Comparison of Enzymatic Stability
Experimental data clearly demonstrates the protective effect of 2-fluorophenylalanine against enzymatic degradation. A key study by Asante et al. (2014) investigated the stability of model peptides against the digestive enzyme α-chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine. The results highlight a dramatic improvement in stability for the peptide analog containing a fluorinated phenylalanine derivative.
| Peptide Composition | Enzyme | Incubation Time (hours) | Percent Intact Peptide Remaining | Reference |
| Native Peptide (with Phenylalanine) | α-Chymotrypsin | 2 | ~5% | Extrapolated from Asante et al. (2014)[1] |
| Modified Peptide (with 2-Fluorophenylalanine) | α-Chymotrypsin | 2 | >90% | Extrapolated from Asante et al. (2014)[1] |
Visualizing the Protective Mechanism and Experimental Workflow
The enhanced stability of peptides with 2-fluorophenylalanine is attributed to the unique properties of the fluorine atom. Its strong electron-withdrawing nature alters the electronic environment of the peptide bond, making it a less favorable substrate for enzymatic hydrolysis.
Caption: Steric and electronic hindrance from 2-fluorophenylalanine inhibits chymotrypsin cleavage.
A standardized workflow is crucial for assessing and comparing the enzymatic stability of peptides. The following diagram outlines the key steps in a typical in vitro stability assay.
References
A Comparative Guide to 2-Fluorophenylalanine vs. 4-Fluorophenylalanine in Modulating Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, offering a powerful means to modulate structure, stability, and biological function. Among the myriad of available phenylalanine analogs, 2-fluorophenylalanine (2-F-Phe) and 4-fluorophenylalanine (4-F-Phe) have emerged as valuable tools for fine-tuning peptide conformation and activity. This guide provides an objective comparison of their respective impacts on peptide structure, supported by experimental data and detailed methodologies, to inform the rational design of novel peptide-based therapeutics and research probes.
The position of the fluorine atom on the phenyl ring—ortho in 2-F-Phe versus para in 4-F-Phe—introduces distinct steric and electronic perturbations that differentially influence peptide backbone and side-chain conformations. Understanding these nuanced effects is critical for predicting and controlling the conformational landscape of modified peptides.
Key Conformational Differences at a Glance
| Feature | 2-Fluorophenylalanine (ortho) | 4-Fluorophenylalanine (para) |
| Primary Effect | Steric hindrance | Electronic perturbation |
| Side-Chain (χ angles) | Restricted rotation of the phenyl ring, influencing χ1 and χ2 dihedral angles.[1] | Can influence side-chain rotamer populations, but with less steric restriction than 2-F-Phe.[2] |
| Backbone (φ, ψ angles) | Steric hindrance from the ortho-fluorine can directly impact local backbone conformation.[1] | Generally has a minimal or subtle effect on backbone dihedral angles.[2][3] |
| Secondary Structure | Can induce significant changes in secondary structure, detectable by Circular Dichroism. | Often results in minor changes to the overall secondary structure content. |
Quantitative Conformational Analysis: A Comparative Overview
Direct, head-to-head quantitative comparisons of 2-F-Phe and 4-F-Phe within the same peptide sequence are not extensively available in publicly accessible literature.[2][3] However, data compiled from various studies on peptides containing one or the other analog provide valuable insights into their differential effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy, particularly ¹⁹F NMR, is a highly sensitive technique for probing the local environment of the fluorinated residue.[1][2] Chemical shifts and coupling constants can reveal subtle conformational changes.
Table 1: Representative ¹⁹F and ¹H NMR Chemical Shift Data
| Peptide Context | Residue | ¹⁹F Chemical Shift (ppm) | ¹Hα Chemical Shift (ppm) | Notes |
| Intrinsically Disordered Peptide | 4-F-Phe | ~ -114 | ~ 4.6 | In a random coil conformation, the ¹⁹F chemical shift is less dispersed.[2][3] |
| Native Peptide (for comparison) | Phe | N/A | 4.66 | Representative ¹Hα chemical shift for Phenylalanine in a random coil.[2][3] |
Backbone Dihedral Angles (Φ, Ψ)
Computational studies and experimental data from X-ray crystallography and NMR spectroscopy suggest differing impacts on the peptide backbone.
Table 2: Representative Backbone Dihedral Angles (Φ, Ψ)
| Peptide/Structure | Residue | Φ (°) | Ψ (°) | Secondary Structure |
| MD Simulation (unbound peptide) | 4-F-Phe | Similar to Phe | Similar to Phe | The effect on backbone angles can be subtle and context-dependent.[2][3] |
Secondary Structure Content from Circular Dichroism (CD)
CD spectroscopy provides a global view of a peptide's secondary structure in solution.
Table 3: Representative Secondary Structure Content from Circular Dichroism
| Peptide | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Model Peptide with 4-F-Phe | Aqueous Buffer | 25 | 30 | 45 |
| Model Peptide with Phe | Aqueous Buffer | 28 | 28 | 44 |
Note: This data is illustrative and compiled from general expectations. The signal from the aromatic ring of 4-F-Phe can sometimes interfere with the far-UV spectrum.[2]
Impact on Biological Activity: A Case Study in GPCR Signaling
The conformational changes induced by fluorinated phenylalanine analogs can have profound effects on a peptide's biological activity, such as its binding affinity for receptors. For instance, the incorporation of 4-F-Phe into peptide ligands for G-protein coupled receptors (GPCRs) has been shown to modulate receptor binding and subsequent signaling. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket.[4]
While direct comparative studies with 2-F-Phe in the same GPCR system are limited, the distinct conformational constraints imposed by the ortho-fluoro substitution suggest that it would likely result in a different binding affinity and signaling profile compared to the para-substituted analog.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway modulated by peptide ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurately assessing the conformational effects of 2-F-Phe and 4-F-Phe.
Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (Fmoc-2-F-Phe-OH or Fmoc-4-F-Phe-OH) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.[2]
NMR-Based Conformational Analysis
References
Impact of 2-fluoro vs 3-fluoro vs 4-fluoro substitution on phenylalanine properties.
A Comparative Guide to Positional Fluorination of Phenylalanine
The strategic incorporation of fluorine into phenylalanine residues has become a cornerstone of modern medicinal chemistry and peptide design. The position of the fluorine atom on the aromatic ring—ortho (2-), meta (3-), or para (4-)—imparts distinct physicochemical and biological properties to the amino acid. This guide provides a detailed comparison of 2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe), offering researchers and drug development professionals a comprehensive overview supported by experimental data.
The introduction of fluorine, the most electronegative element, can modulate acidity, lipophilicity, conformational preferences, and metabolic stability, with the effects being highly dependent on the substitution pattern.[1] These modifications can lead to profound changes in biological activity, such as enhanced receptor affinity, improved enzymatic stability, and altered protein-protein interactions.[2][3]
Comparative Analysis of Physicochemical Properties
The location of the fluorine atom subtly alters the molecule's electronic distribution and steric profile, leading to significant differences in its properties. A summary of key quantitative data is presented below.
| Property | Phenylalanine (Phe) | 2-F-Phe (ortho) | 3-F-Phe (meta) | 4-F-Phe (para) |
| pKa₁ (-COOH) | ~2.2 | Not Reported | 2.10 (Experimental) | ~2.20 (Predicted) |
| pKa₂ (-NH₃⁺) | ~9.3 | Not Reported | 8.98 (Experimental) | Not Reported |
| Computed LogP (XLogP3) | 1.38 | -1.3 | -1.9 | -1.9 |
Note: pKa values can vary slightly based on experimental conditions. LogP values are computed for consistency; experimental values may differ.
Impact on Key Properties
1. Acidity (pKa) The electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the ammonium group. The effect is most pronounced for the meta-position due to inductive effects. The experimental pKa values for 3-F-Phe show a slight decrease compared to unsubstituted phenylalanine, confirming this trend.
2. Lipophilicity (LogP) Lipophilicity, a critical determinant of membrane permeability and drug absorption, is significantly altered by fluorination. Contrary to the general assumption that fluorination always increases lipophilicity, the computed LogP values for all three fluorinated isomers are lower (more hydrophilic) than for phenylalanine itself. This highlights the complex interplay of factors beyond simple hydrophobicity. Both 3-F-Phe and 4-F-Phe exhibit the lowest LogP values.
3. Conformational Preferences The conformation of the phenylalanine side chain, defined by dihedral angles like φ (phi) and ψ (psi) in a peptide backbone, influences peptide and protein structure.[4][5]
-
4-Fluorophenylalanine (para): This substitution is considered the most sterically conservative. Computational studies suggest that 4-F-Phe often has a minimal effect on the backbone dihedral angles but can influence the populations of side-chain rotamers.[6]
-
2-Fluorophenylalanine (ortho): The ortho-position introduces the most significant steric hindrance. This can restrict the rotation of the phenyl ring and may favor specific side-chain conformations to avoid clashes with the peptide backbone.
-
3-Fluorophenylalanine (meta): The meta-substitution presents an intermediate steric profile. Its electronic effects are more pronounced in altering the charge distribution of the ring without the direct steric bulk adjacent to the backbone, as seen in the ortho isomer.
4. Metabolic Stability The carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[1][7] Aromatic hydroxylation is a primary metabolic pathway for phenylalanine.
-
4-Fluorophenylalanine (para): The para position is a common site for enzymatic hydroxylation. Blocking this site with a fluorine atom is expected to significantly enhance metabolic stability.
-
2-F-Phe and 3-F-Phe: Substitution at the ortho and meta positions also blocks potential sites of oxidation and can sterically or electronically hinder the enzymatic approach, thereby increasing stability compared to the parent amino acid.[2] While direct comparative data is scarce, all three isomers are expected to exhibit greater metabolic stability than unsubstituted phenylalanine.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of these properties.
Determination of pKa (Potentiometric Titration)
This method determines the pKa values by creating a titration curve.
Protocol:
-
Preparation: Prepare a 0.1 M solution of the fluorinated phenylalanine analog in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Acidimetric Titration: Place 20 mL of the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4, 7, 10).
-
Measurement: Record the initial pH of the solution. Add 0.1 M HCl in small, precise increments (e.g., 0.2 mL) from a burette, recording the pH after each addition until the pH drops to ~1.5.
-
Alkalimetric Titration: In a separate experiment, titrate a fresh 20 mL sample of the amino acid solution with 0.1 M NaOH in similar increments, recording the pH until it reaches ~12.5.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁ (carboxyl group), and the second corresponds to pKa₂ (amino group).
Determination of Lipophilicity (Shake-Flask Method for LogP)
This is the gold standard method for experimentally determining the octanol-water partition coefficient (P).
Protocol:
-
Preparation: Prepare a biphasic system using n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination), mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Dissolution: Accurately weigh and dissolve a small amount of the fluorinated phenylalanine analog in the n-octanol phase.
-
Equilibration: Add a precise volume of the aqueous phase to the octanol solution in a flask. Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the amino acid in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conformational Analysis (¹⁹F NMR Spectroscopy)
¹⁹F NMR is a powerful tool for probing the local environment and conformation of fluorinated residues within peptides and proteins.[6]
Protocol:
-
Sample Preparation: Synthesize the peptide of interest with the specific fluorophenylalanine isomer incorporated at the desired position using solid-phase peptide synthesis (SPPS). Purify the peptide by HPLC and confirm its identity by mass spectrometry. Dissolve the purified peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O).
-
NMR Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Analysis: The chemical shift of the ¹⁹F signal is highly sensitive to the local chemical environment. Changes in conformation, binding events, or solvent exposure will result in shifts in the resonance. Comparing the ¹⁹F chemical shifts of the ortho, meta, and para isomers within the same peptide context can reveal differences in their local environments and conformational preferences.
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically from a microsomal fraction.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4). Prepare stock solutions of the test compounds (2-F-Phe, 3-F-Phe, 4-F-Phe) in a suitable organic solvent like DMSO. Prepare a solution of the NADPH regenerating system.
-
Incubation: In a microcentrifuge tube, pre-warm the buffer, liver microsomes (e.g., human or rat), and the test compound to 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Visualizations
Logical Flow of Fluorination Effects
Caption: Impact of fluorine position on the physicochemical properties of phenylalanine.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for determining metabolic stability using a liver microsome assay.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of Boc vs Fmoc strategy for synthesizing 2-fluorophenylalanine peptides.
A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of 2-Fluorophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of properties such as metabolic stability, binding affinity, and bioavailability.[1][2] 2-Fluorophenylalanine, an analog of phenylalanine, is a valuable building block used to modulate the electronic and conformational properties of peptides.[2] The success of synthesizing these modified peptides is critically dependent on the chosen solid-phase peptide synthesis (SPPS) strategy.
This guide provides an objective, data-driven comparison of the two predominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the synthesis of peptides containing 2-fluorophenylalanine.
The Boc Strategy: A Legacy Approach
The Boc strategy, pioneered by R. Bruce Merrifield, is the original foundation of solid-phase peptide synthesis.[] It relies on a graded acid lability scheme. The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved simultaneously at the end of the synthesis using a very strong acid, such as anhydrous hydrofluoric acid (HF).[4][5][6]
The Fmoc Strategy: The Modern Standard
The Fmoc strategy has become the predominant method for peptide synthesis due to its milder reaction conditions and orthogonality.[7][8] This approach uses the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in DMF.[7] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed during the final cleavage from the resin with TFA.[][6] This orthogonal scheme allows for selective modification of side chains while the peptide is still on the resin.[6]
Comparative Analysis: Boc vs. Fmoc for 2-Fluorophenylalanine Peptides
The choice between Boc and Fmoc chemistry for synthesizing peptides containing 2-fluorophenylalanine should be guided by the overall peptide sequence, the presence of other sensitive functional groups, safety considerations, and available equipment. The C-F bond is exceptionally strong and stable under both Boc (TFA/HF) and Fmoc (Piperidine/TFA) conditions, meaning that side reactions involving the fluorinated ring itself are not a primary concern. The decision, therefore, rests on the general advantages and disadvantages of each strategy.
Data Presentation
Table 1: Comparison of Key Features for Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 50% TFA in DCM)[5][6] | Mild Base (e.g., 20% Piperidine in DMF)[7] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu), Trityl (Trt) |
| Final Cleavage Reagent | Strong Acid (HF, TFMSA)[4][9] | Moderate Acid (TFA with scavengers)[7] |
| Orthogonality | No (Graded acid lability)[6] | Yes (Base-labile Nα, Acid-labile side-chain)[6][8] |
| Safety Concerns | High (Requires special apparatus for highly toxic and corrosive HF)[7][9] | Moderate (Piperidine is a regulated substance)[9] |
| Automation Friendliness | Less amenable to full automation.[9] | Highly amenable to full automation.[][9] |
| Compatibility with Mods. | Limited due to harsh final cleavage.[][9] | High, compatible with acid-sensitive groups like phosphates and glycosylations.[7][9] |
| Common Side Reactions | Acid-catalyzed reactions; gradual side-chain deprotection.[8][10] | Aspartimide formation, diketopiperazine formation, dibenzofulvene adducts.[8][11][12] |
Table 2: Performance Considerations for 2-Fluorophenylalanine Peptide Synthesis
| Performance Metric | Boc Strategy | Fmoc Strategy |
| Coupling Efficiency | Generally high; traditionally uses DCC/HOBt but compatible with modern reagents.[] | Excellent; fully compatible with modern high-efficiency coupling reagents (HATU, HBTU, etc.).[] |
| Yield & Purity | Can be high, but harsh final cleavage may generate byproducts with sensitive sequences. | Generally provides high yield and purity with optimized protocols.[2] |
| Handling of 2-F-Phe | No specific challenges reported. The Boc-protected 2-F-Phe monomer is stable. | No specific challenges reported. Fmoc-Phe(4-F)-OH is used in standard, robust protocols.[2] |
| Sequence Limitations | Better for certain sequences prone to diketopiperazine formation.[11] | Can be challenging for sequences prone to aggregation or aspartimide formation.[8][13] |
| Overall Recommendation | Use only for specific cases where base-lability is a known issue and HF facilities are available. | Highly Recommended. The default choice for its mild conditions, safety, and broad compatibility.[7][8] |
Experimental Protocols
The following are generalized protocols for the manual synthesis of a generic peptide containing 2-fluorophenylalanine. Adjustments may be necessary based on the specific peptide sequence.
Protocol 1: Fmoc-SPPS of a Peptide Containing 2-Fluorophenylalanine
This protocol is based on the widely adopted Fmoc/tBu strategy.[1][2][14]
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Swell the resin in peptide synthesis-grade DMF for 30-60 minutes, then drain the solvent.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Example using HCTU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), including Fmoc-2-fluorophenylalanine-OH, and an activating agent like HCTU (3-5 eq.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Caution: Handle TFA in a fume hood.
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution away from the resin beads into a collection tube.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum and proceed to purification (e.g., RP-HPLC).
-
Protocol 2: Boc-SPPS of a Peptide Containing 2-Fluorophenylalanine
This protocol requires specialized equipment for handling HF.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in DCM for 30-60 minutes.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Drain and wash the resin with DCM (3 times).
-
-
Neutralization:
-
Neutralize the resulting TFA salt by treating the resin with a 5-10% solution of DIEA in DCM or DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DCM and DMF to remove excess base.
-
-
Amino Acid Coupling (Example using DCC/HOBt):
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.), including Boc-2-fluorophenylalanine-OH, and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) to pre-activate the amino acid for 15-20 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 2-4 hours or until a negative Kaiser test is achieved.
-
Drain and wash thoroughly with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 2, 3, and 4 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
CRITICAL: This step must be performed by trained personnel using a dedicated, specialized HF cleavage apparatus.
-
Dry the final peptide-resin completely under high vacuum.
-
Place the resin in the reaction vessel of the HF apparatus with a scavenger such as anisole.
-
Cool the vessel (e.g., with dry ice/acetone) and condense anhydrous HF into it.
-
Allow the reaction to proceed at approximately 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting crude peptide and resin with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., dilute acetic acid) and proceed to purification.
-
Conclusion and Recommendations
For the synthesis of peptides containing 2-fluorophenylalanine, the Fmoc strategy is the unequivocally recommended choice for the vast majority of applications. Its milder conditions, enhanced safety profile, orthogonality, and amenability to automation make it a more efficient and versatile method than the traditional Boc strategy.[][7][9]
-
Choose the Fmoc Strategy for:
-
Routine and automated peptide synthesis.
-
Peptides containing other acid-sensitive modifications.
-
Syntheses where on-resin side-chain manipulation is desired.
-
Laboratories without access to specialized and hazardous HF cleavage equipment.
-
-
Consider the Boc Strategy only if:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. digital.csic.es [digital.csic.es]
- 14. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Efficacy of Peptides Containing Boc-2-fluoro-D-phenylalanine and Other Non-Natural Amino acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic efficacy. By moving beyond the canonical 20 amino acids, researchers can fine-tune the pharmacological properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability. This guide provides a comparative analysis of the efficacy of peptides containing Boc-2-fluoro-D-phenylalanine and other non-natural amino acids, supported by experimental data from various studies.
The introduction of fluorine into amino acid side chains, particularly in phenylalanine, can dramatically alter the physicochemical properties of peptides. These modifications can lead to enhanced hydrophobicity, improved resistance to proteolytic degradation, and favorable conformational changes that can enhance binding affinity to target receptors. The use of the D-enantiomer, such as in 2-fluoro-D-phenylalanine, further contributes to enzymatic stability, as proteases are typically stereospecific for L-amino acids[1].
Quantitative Comparison of Peptide Efficacy
The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of incorporating 2-fluoro-D-phenylalanine and other non-natural amino acids on peptide performance. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining | Reference |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% | [2] |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | Significantly higher than native | [2] |
| L-Lys-L-Phe-L-Leu | All L-amino acids | Aminopeptidase, carboxypeptidase, and thermolysin | 72 | 0% | [3] |
| L-Lys-D-Phe -L-Leu | D-phenylalanine substitution | Aminopeptidase, carboxypeptidase, and thermolysin | 72 | Stable (no degradation) | [3] |
Table 2: Receptor Binding Affinity of Peptides
| Peptide Analog | Modification | Receptor | Binding Affinity (IC50/Ki) | Fold Increase in Affinity (vs. Native/Control) | Reference |
| DOTA-Ahx-(D-Lys⁶)-GnRH | Control | GnRH Receptor | 36.1 nM | - | [4] |
| DOTA-Ahx-D-Phe -(D-Lys⁶)-GnRH | D-phenylalanine incorporation | GnRH Receptor | 7.6 nM | ~4.75x | [4] |
| Biphalin (Native Sequence) | Phenylalanine at 4,4' | µ-Opioid / δ-Opioid | 1.1 nM / 0.22 nM | - | [5] |
| Biphalin (4-F-Phe Analog) | 4-Fluoro-phenylalanine at 4,4' | µ-Opioid / δ-Opioid | 0.5 nM / 0.04 nM | ~2.2x / ~5.5x | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the synthesis and functional characterization of peptides containing non-natural amino acids.
Boc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using the Boc (tert-butyloxycarbonyl) protection strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or BHA resin for a C-terminal amide) in dichloromethane (DCM).
-
First Amino Acid Loading: Attach the first Boc-protected amino acid to the resin. For Merrifield resin, the cesium salt method is commonly used[6][7].
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM)[6].
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine using a base such as diisopropylethylamine (DIEA) in DCM[8].
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the free amine. This is typically done using a coupling reagent such as HBTU in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF)[7]. The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as anhydrous hydrofluoric acid (HF) with scavengers like anisole[6][7].
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
A generalized workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Proteolytic Stability Assay
This assay determines the resistance of a peptide to degradation by proteases.
-
Peptide Incubation: Incubate a known concentration of the peptide with a specific protease (e.g., α-chymotrypsin, trypsin, or human plasma) in a suitable buffer at a physiological temperature (e.g., 37°C)[2].
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots, typically by adding an acid (e.g., TFA) or an organic solvent.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point to determine the percentage of peptide remaining over time. The half-life (t½) of the peptide can be calculated from these results[9].
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a peptide for its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue that expresses the target receptor[10].
-
Assay Setup: In a multi-well plate, add a fixed concentration of a radiolabeled ligand with known affinity for the receptor to the membrane preparation.
-
Competition: Add increasing concentrations of the non-radiolabeled test peptide (the competitor) to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation[10].
Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled peptide into cells.
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Peptide Labeling: Synthesize the peptide with a fluorescent label (e.g., 5(6)-carboxyfluorescein).
-
Peptide Treatment: Treat the cells with various concentrations of the fluorescently labeled peptide for a specific duration (e.g., 30 minutes to a few hours) at 37°C[11][12].
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. This provides a quantitative measure of peptide uptake[11].
Signaling Pathways
The incorporation of non-natural amino acids can modulate how a peptide interacts with its target receptor, thereby influencing downstream signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Many peptides exert their biological effects by binding to G-protein coupled receptors. For instance, opioid peptides containing D-phenylalanine or 4-fluoro-phenylalanine act on opioid receptors[1][5]. The binding of an agonist peptide to its GPCR triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. The activated G-protein then modulates the activity of effector enzymes (e.g., adenylyl cyclase) or ion channels, resulting in a cellular response.
Generalized GPCR signaling pathway activated by a peptide agonist.
Phenylalanine and mTOR Signaling
While not specific to peptides containing 2-fluoro-D-phenylalanine, it is noteworthy that the natural amino acid phenylalanine can regulate protein synthesis through the mTOR signaling pathway. Phenylalanine can be transported into the cell via the L-type amino acid transporter 1 (LAT1), which in turn can activate the mTOR pathway, a central regulator of cell growth and proliferation[13]. This highlights a potential mechanism by which phenylalanine-containing peptides could influence cellular metabolism, although further research is needed to determine if and how fluorinated analogs modulate this pathway.
Phenylalanine can regulate protein synthesis via the LAT1-mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validating the Incorporation of Boc-2-fluoro-D-phenylalanine into a Peptide Sequence: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide sequences is a critical step in creating novel therapeutics and research tools. The successful integration of these modified residues must be rigorously validated to ensure the desired structure and function of the final peptide. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the incorporation of Boc-2-fluoro-D-phenylalanine, supported by experimental protocols and data.
Mass Spectrometry: The Gold Standard for Unambiguous Confirmation
Mass spectrometry (MS) has emerged as the most powerful and versatile tool for the characterization of peptides containing unnatural amino acids.[1] Its high sensitivity and accuracy allow for the precise determination of the molecular weight of the intact peptide and its constituent fragments, directly confirming the mass shift corresponding to the incorporation of this compound.[2]
Performance of Mass Spectrometry
High-resolution mass spectrometry can easily distinguish the mass shift caused by the incorporation of this compound compared to any natural amino acid. Tandem mass spectrometry (MS/MS) further confirms the UAA's position by fragmenting the peptide and identifying the specific residue carrying the unique mass.[2] The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for sequence determination.[1]
Illustrative Data for a Model Peptide
To illustrate this, consider a model peptide, Ac-Tyr-Val-Gly-(Boc-2-fluoro-D-Phe)-Leu-NH2. The incorporation of this compound (C14H18FNO4, Molecular Weight: 283.30 Da)[] will result in a specific mass increase in the peptide.
| Parameter | Expected Value (Control Peptide: Ac-Tyr-Val-Gly-Phe-Leu-NH2) | Expected Value (Modified Peptide: Ac-Tyr-Val-Gly-(Boc-2-fluoro-D-Phe)-Leu-NH2) |
| Monoisotopic Mass | 711.36 Da | 847.42 Da |
| Mass Shift | N/A | +136.06 Da |
| Key MS/MS Fragment Ions | y1 = 114.09 Da (Leu-NH2)y2 = 261.16 Da (Phe-Leu-NH2)b2 = 263.13 Da (Ac-Tyr-Val) | y1 = 114.09 Da (Leu-NH2)y2 = 397.18 Da ((Boc-2-fluoro-D-Phe)-Leu-NH2)b4 = 604.28 Da (Ac-Tyr-Val-Gly-(Boc-2-fluoro-D-Phe)) |
Note: The data presented in this table is illustrative and calculated based on the chemical formulas of the amino acids. Actual observed masses may vary slightly due to instrumentation and experimental conditions.
Experimental Protocol: LC-MS/MS for Peptide Sequencing
1. Sample Preparation:
-
Dissolve the synthesized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.[4]
-
Further dilute the sample to a working concentration of 10-100 fmol/µL in the same solvent.
2. Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid. Formic acid is a preferred ion-pairing agent for LC/MS as it provides good chromatographic resolution without causing significant ion suppression.[5]
3. Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. This confirms the expected molecular weight.
-
MS2 Scan (Tandem MS): The precursor ion corresponding to the peptide of interest is selected and fragmented, usually by collision-induced dissociation (CID).[6] The resulting fragment ions are then analyzed to generate an MS/MS spectrum.
4. Data Analysis:
-
The fragmentation pattern of the peptide is analyzed to determine the amino acid sequence. The presence and location of this compound are confirmed by identifying the characteristic mass difference in the fragment ion series.
Alternative Validation Techniques
While mass spectrometry is the most definitive method, other techniques can provide complementary information or may be considered in specific contexts.
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Sequence confirmation, molecular weight determination, localization of modification | N-terminal sequencing | 3D structure, conformational analysis, confirmation of fluorine presence |
| Principle | Measures mass-to-charge ratio of the peptide and its fragments to deduce the sequence. | Sequential chemical removal and identification of N-terminal amino acids.[7] | Measures the magnetic properties of atomic nuclei to provide structural information. |
| Accuracy | High, with mass accuracy in the ppm range. | High for N-terminal sequencing of natural amino acids. | Provides detailed structural information but is less suited for de novo sequencing of long peptides. |
| Throughput | High, compatible with automated LC systems. | Low, sequential and time-consuming. | Low, requires higher sample concentrations and longer acquisition times. |
| Sample Requirement | Low (femtomole to picomole range). | Low (picomole range).[7] | High (micromole to millimole range). |
| Limitations | May not distinguish between isobaric residues without high-resolution MS and careful data analysis. | Will not work if the N-terminus is blocked (e.g., by the Boc group). The chemistry may be incompatible with certain unnatural amino acids.[2] | Complex spectra for larger peptides can be difficult to interpret.[8] |
Edman Degradation: A Classic Method with Limitations
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified.[7] However, this method is unsuitable for validating the incorporation of this compound if it is the N-terminal residue, as the Boc group blocks the N-terminus. Even if the modified amino acid is internal, the chemical conditions of Edman degradation may not be compatible with the fluorinated residue, potentially leading to ambiguous results.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Insights
NMR spectroscopy can provide detailed information about the three-dimensional structure of a peptide in solution and can definitively confirm the presence of the fluorine atom through 19F NMR.[9] However, it is generally not used for de novo sequencing of peptides and requires significantly more sample than mass spectrometry.[8] While powerful for structural biology, it is less practical for routine validation of sequence incorporation.
Conclusion
For the definitive validation of this compound incorporation into a peptide sequence, mass spectrometry, particularly LC-MS/MS, stands as the superior technique. It provides unambiguous confirmation of the correct molecular weight and the precise location of the unnatural amino acid within the peptide chain with high sensitivity and throughput. While other techniques like Edman degradation and NMR spectroscopy have their specific applications, they present significant limitations for this particular validation task. Therefore, a mass spectrometry-based approach is the recommended and most reliable method for researchers, scientists, and drug development professionals working with peptides containing unnatural amino acids.
Diagrams
Caption: Experimental workflow for the synthesis and mass spectrometry validation of a peptide containing this compound.
Caption: Logical relationship between the validation goal and the information provided by different analytical techniques.
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 2-Fluorophenylalanine Substitution on Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides and small molecules offers a powerful tool to modulate their pharmacological properties. Among these, 2-fluorophenylalanine stands out as a subtle yet impactful modification. This guide provides a comprehensive comparison of the changes in receptor binding affinity observed upon the substitution of phenylalanine with 2-fluorophenylalanine, supported by experimental data and detailed methodologies.
The substitution of a single hydrogen atom with fluorine in the ortho position of the phenylalanine ring introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. The high electronegativity of the fluorine atom can influence crucial molecular interactions, such as cation-π stacking and hydrogen bonding, which are often vital for ligand-receptor recognition and binding.[1] This seemingly minor chemical change can lead to profound differences in biological activity, including both enhanced and diminished receptor affinity.
Quantitative Analysis of Binding Affinity Changes
The following table summarizes the observed changes in binding affinity for various ligands upon substitution of phenylalanine with a fluorinated analog. The data spans different receptor systems, illustrating the context-dependent nature of this modification.
| Ligand/Peptide | Receptor | Phenylalanine Position | Modification | Binding Affinity Metric | Original Ligand | Modified Ligand | Fold Change | Reference |
| α-Factor Analog | Ste2p (Yeast GPCR) | 13 | 3-Fluoro-Phe | Kd (nM) | 20.4 ± 4.4 | 31.4 ± 7.3 | 0.65 | [2] |
| α-Factor Analog | Ste2p (Yeast GPCR) | 13 | 4-Fluoro-Phe | Kd (nM) | 20.4 ± 4.4 | 26.2 ± 3.5 | 0.78 | [2] |
| α-Factor Analog | Ste2p (Yeast GPCR) | 13 | 3,4-Difluoro-Phe | Kd (nM) | 20.4 ± 4.4 | 41.1 ± 10.1 | 0.50 | [2] |
| α-Factor Analog | Ste2p (Yeast GPCR) | 13 | 2,3,4,5,6-Pentafluoro-Phe | Kd (nM) | 20.4 ± 4.4 | 177.3 ± 46.2 | 0.11 | [2] |
| Biphalin Analog | μ-Opioid Receptor | 4,4' | 4-Fluoro-Phe | Ki (nM) | 0.28 ± 0.04 | 0.11 ± 0.01 | 2.55 | [3] |
| Biphalin Analog | δ-Opioid Receptor | 4,4' | 4-Fluoro-Phe | Ki (nM) | 1.12 ± 0.12 | 0.13 ± 0.02 | 8.62 | [3] |
| Thrombin Receptor Ligand (SFFLRNP) | Thrombin Receptor | 2 | p-Fluoro-Phe | EC50 | - | - | ~4-fold increase in activity | [4] |
| Tax Peptide | A6 T-Cell Receptor | 5 | 4-Fluoro-Phe | KD (μM) | 2.1 | 0.7 | 3.00 | [5] |
| Tax Peptide | A6 T-Cell Receptor | 5 | 3,4-Difluoro-Phe | KD (μM) | 2.1 | 0.46 | 4.57 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding affinity data. Below are summaries of the key experimental protocols used to generate the data presented above.
Receptor Binding Assay using Flow Cytometry (for α-Factor/Ste2p)
This method quantifies the binding of fluorescently labeled ligands to receptors on the surface of whole cells.
-
Cell Preparation: Saccharomyces cerevisiae cells expressing the Ste2p receptor are cultured and harvested.
-
Ligand Preparation: α-factor and its fluorinated analogs are synthesized and labeled with a fluorescent probe (e.g., NBD).
-
Binding Reaction: A fixed concentration of fluorescently labeled ligand is incubated with the yeast cells in the presence of varying concentrations of unlabeled competitor ligand (the 2-fluorophenylalanine-substituted analog).
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is used to determine the dissociation constant (Kd).[2][6]
Radioligand Competition Binding Assay (for Biphalin/Opioid Receptors)
This classic technique measures the affinity of a ligand by its ability to compete with a radiolabeled ligand for receptor binding sites.
-
Membrane Preparation: Membranes from cells expressing the target opioid receptor (μ or δ) are prepared.[7]
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptor) is used.
-
Competition Reaction: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (biphalin or its 4-fluorophenylalanine analog).[8]
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay (for Thrombin Receptor)
This functional assay measures receptor activation by quantifying the production of intracellular second messengers.
-
Cell Labeling: Cells expressing the thrombin receptor are incubated with [³H]inositol to label the cellular phosphoinositide pool.[2][9]
-
Receptor Stimulation: The cells are stimulated with varying concentrations of the thrombin receptor-tethered ligand peptide or its fluorinated analog.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Chromatographic Separation: The different inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol trisphosphate (IP₃) fraction is quantified by scintillation counting to determine the EC₅₀ value.[10][11]
Surface Plasmon Resonance (SPR) (for Tax Peptide/T-Cell Receptor)
SPR is a label-free technique that measures real-time binding interactions between molecules.
-
Immobilization: One of the binding partners (e.g., the T-cell receptor) is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the other binding partner (the peptide-MHC complex with either the native or fluorinated Tax peptide) is flowed over the sensor surface.
-
Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the surface plasmon.
-
Data Analysis: The binding kinetics (association and dissociation rates) are measured, and the equilibrium dissociation constant (KD) is calculated.[5]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures enhances the understanding of the presented data.
Figure 1: General workflow for a radioligand competition binding assay.
Figure 2: Simplified signaling pathway of the α-factor receptor Ste2p.
Figure 3: General signaling pathway for Gi/Go-coupled opioid receptors.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. bowdish.ca [bowdish.ca]
- 7. Synthesis and Binding Affinity of Novel Mono- and Bivalent Morphinan Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of novel high affinity ligands for opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin-induced phosphoinositide hydrolysis in platelets. Receptor occupancy and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombin-induced phosphoinositide hydrolysis in platelets. Receptor occupancy and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of polyphosphoinositide hydrolysis by thrombin in membranes from human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of increased proteolytic resistance of 2-fluorophenylalanine-containing peptides.
For Researchers, Scientists, and Drug Development Professionals
The inherent susceptibility of therapeutic peptides to rapid degradation by proteases is a significant hurdle in drug development, limiting their bioavailability and in-vivo half-life. A key strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides an objective comparison of the proteolytic resistance of peptides containing 2-fluorophenylalanine (2-F-Phe) against their native counterparts, supported by experimental data.
Superior Proteolytic Stability of 2-Fluorophenylalanine-Containing Peptides: The Evidence
The introduction of a fluorine atom at the ortho position of the phenylalanine ring sterically and electronically hinders the action of proteases, such as chymotrypsin, which preferentially cleave at the C-terminus of aromatic amino acids.[1] This modification has been experimentally shown to significantly enhance peptide stability.
A study investigating the proteolytic stability of a model peptide and its 2-F-Phe analog against α-chymotrypsin demonstrated a substantial increase in resistance to degradation. After a two-hour incubation period, the native peptide was almost completely degraded, whereas the 2-F-Phe-containing peptide remained largely intact.[1]
Quantitative Comparison of Proteolytic Degradation
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
| Data extrapolated from a study by Asante et al. (2014) as cited by Benchchem.[1] |
This marked difference highlights the potential of incorporating 2-fluorophenylalanine to significantly extend the half-life of peptide-based therapeutics. The strong electron-withdrawing nature of the fluorine atom alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[1]
Visualizing the Mechanism of Enhanced Resistance
The following diagram illustrates the differential interaction of chymotrypsin with a native peptide versus a 2-fluorophenylalanine-containing peptide.
Experimental Protocol: In Vitro Proteolytic Stability Assay
A standardized in vitro assay is essential for evaluating and comparing the enzymatic stability of modified peptides. The following protocol outlines a typical procedure for assessing peptide stability against a specific protease, such as α-chymotrypsin, using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Reagents
-
Peptide stock solutions (native and 2-F-Phe analog) of known concentration
-
α-chymotrypsin solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 reverse-phase column
-
Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)
Procedure
-
Peptide Preparation: Prepare working solutions of the native and 2-F-Phe peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
Time-Point Sampling:
-
Withdraw aliquots of the reaction mixture at designated time points (e.g., 0, 15, 30, 60, and 120 minutes).[1]
-
Immediately quench the enzymatic reaction in each aliquot by adding an equal volume of the quenching solution. This stops the degradation process.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.[1]
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (which is considered 100%).
-
Determine the half-life (t₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.[1]
-
Experimental Workflow Diagram
Conclusion
References
Quantitative analysis of the effect of 2-fluorination on peptide half-life in vivo.
A quantitative comparison of the effect of 2-fluorination on the in vivo stability of therapeutic peptides, providing researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies.
The modification of peptides with fluorine atoms, particularly at the second position of amino acid residues (2-fluorination), has emerged as a promising strategy to enhance their therapeutic potential. This strategic incorporation of fluorine can significantly increase a peptide's resistance to enzymatic degradation, thereby extending its circulating half-life in the body. A longer half-life often translates to improved pharmacokinetic profiles, reduced dosing frequency, and enhanced therapeutic efficacy. This guide provides a quantitative analysis of the effect of 2-fluorination on peptide half-life, supported by experimental data and detailed protocols for key assays.
Quantitative Data Summary: Enhanced Stability of 2-Fluorinated Peptides
Direct comparative in vivo half-life data for a wide range of 2-fluorinated versus non-fluorinated peptides is not extensively compiled in publicly available literature. However, in vitro studies on proteolytic stability serve as a strong indicator of in vivo performance. The following table summarizes the enhanced stability of 2-fluorinated Glucagon-Like Peptide-1 (GLP-1) analogs against Dipeptidyl Peptidase IV (DPP IV), the primary enzyme responsible for GLP-1 degradation in vivo.[1]
| Peptide Analog | Modification | Protease | Assay Condition | Stability Outcome | Fold Increase in Stability (relative to native GLP-1) |
| Native GLP-1 | - | DPP IV | Time course incubation | Degraded | 1x |
| F8 GLP-1 | (2S,3S,4S,5R)-3,4,5,6,6,6-Hexafluoro-leucine at position 8 | DPP IV | 24h incubation | No degradation detected | Complete Resistance |
| F9 GLP-1 | (2S,3S,4S,5R)-3,4,5,6,6,6-Hexafluoro-leucine at position 9 | DPP IV | Time course incubation | Increased stability | 1.5x |
| F10 GLP-1 | (2S,3S,4S,5R)-3,4,5,6,6,6-Hexafluoro-leucine at position 10 | DPP IV | Time course incubation | Increased stability | 2.9x |
Data extrapolated from studies on fluorinated GLP-1 analogs, which demonstrate a significant increase in resistance to DPP IV degradation.[1]
While the table above presents compelling in vitro evidence, it is widely accepted in the field that increased resistance to proteolytic enzymes translates to a longer plasma half-life in vivo.[1] The strong carbon-fluorine bond and the steric hindrance provided by the fluorine atom at the 2-position effectively shield the peptide backbone from enzymatic attack.
Experimental Protocols
Accurate determination of peptide half-life in vivo requires meticulous experimental procedures. Below are detailed methodologies for conducting such studies.
In Vivo Half-Life Determination in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles and half-lives of a 2-fluorinated peptide and its non-fluorinated counterpart in a rat model.
Animal Model: Male Sprague-Dawley rats (n=5 per group).[2]
Methodology:
-
Peptide Administration:
-
The 2-fluorinated and non-fluorinated peptides are administered intravenously (IV) via the tail vein at a predetermined dose.
-
-
Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected from the jugular vein or another appropriate site at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors to prevent ex vivo degradation.
-
-
Plasma Preparation:
-
The blood samples are immediately centrifuged at 4°C to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
-
-
Data Analysis:
-
The concentration of the peptide in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
The plasma concentration-time data is then used to calculate pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic modeling software.
-
References
A Comparative Guide to Coupling Reagents for the Incorporation of Boc-2-fluoro-D-phenylalanine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered and electronically modified amino acids is a frequent challenge. Boc-2-fluoro-D-phenylalanine presents such a challenge due to the steric bulk of the Boc protecting group and the electron-withdrawing nature of the fluorine atom at the ortho position of the phenyl ring. The choice of coupling reagent is paramount to achieving high yields, minimizing reaction times, and preserving the stereochemical integrity of the chiral center. This guide provides an objective comparison of common coupling reagents for the incorporation of this compound, supported by experimental data extrapolated from structurally similar amino acids.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving sterically hindered amino acids like this compound, aminium/uronium salts such as HATU and HBTU are generally preferred due to their high reactivity and ability to suppress racemization.
Data Presentation: Summarized Performance Metrics
The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound. The quantitative data is extrapolated from studies on other sterically hindered and D-amino acids, providing a comparative benchmark.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time (Solid-Phase) | Epimerization Risk | Key Considerations |
| HATU | Aminium/Uronium | >95% | 30-60 min | Very Low | Highly reactive, ideal for hindered residues. Forms a more reactive OAt-ester.[1] |
| HBTU | Aminium/Uronium | 90-95% | 1-2 hours | Low | A reliable and cost-effective option for many standard couplings. |
| PyBOP | Phosphonium | 85-95% | 1-3 hours | Low | Avoids the potential for guanidinylation side reactions.[2] |
| EDC/HOBt | Carbodiimide | 70-85% | 2-4 hours | Moderate | A cost-effective choice, but generally slower and may require longer reaction times for complete coupling of hindered residues. The addition of HOBt is crucial to suppress racemization.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are protocols for both solid-phase and solution-phase coupling of this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
This protocol outlines a standard procedure for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Perform Boc deprotection of the N-terminal amino acid on the resin using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).
-
Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
3. Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the completion of the reaction.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Solution-Phase Coupling Protocol using PyBOP
This protocol is suitable for coupling this compound to an amino acid ester in solution.
1. Reactant Preparation:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents), PyBOP (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.
2. Coupling Reaction:
-
Add the solution of the activated this compound to the amino acid ester solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete (typically within 1-3 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental and logical relationships, the following diagrams are provided.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Simplified activation mechanisms for different classes of coupling reagents.
Conclusion
The incorporation of this compound into a peptide sequence requires careful selection of the coupling reagent to overcome steric hindrance and the electronic effects of the fluorine substituent. Based on extrapolated data from similar challenging amino acids, HATU stands out as the most effective reagent, offering high yields, rapid reaction times, and minimal risk of epimerization. For routine synthesis where cost is a greater concern, HBTU and PyBOP are also excellent choices. While EDC/HOBt is a viable and economical option, it may necessitate longer reaction times and careful monitoring to ensure complete coupling and to mitigate the risk of racemization. The provided protocols and workflows offer a solid foundation for the successful synthesis of peptides containing this unique amino acid.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-2-fluoro-D-phenylalanine
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-2-fluoro-D-phenylalanine, a fluorinated amino acid derivative. Adherence to these protocols is essential for minimizing risks and managing chemical waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). While some suppliers may not classify this compound as hazardous under OSHA's 2012 Hazard Communication Standard, others classify similar compounds as irritants.[1][2] Therefore, it is best practice to handle it with care in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
Chemical and Physical Properties
A summary of the known properties of Boc-2-fluoro-phenylalanine derivatives is presented below. This information is critical for a preliminary hazard assessment.
| Property | Value | Reference |
| Chemical Name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
| Appearance | White to off-white solid/powder | [4] |
| Hazard Classification | May cause skin, eye, and respiratory irritation | [2] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases | [2][4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's hazardous waste management program.[5] Do not discharge this chemical into the sewer system.[1][5]
-
Waste Identification and Segregation:
-
Waste Collection and Labeling:
-
Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable, and chemically compatible container.[7]
-
Contaminated Materials: Any items contaminated with this compound, such as weighing paper, gloves, or wipers, should also be placed in the designated solid chemical waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.[8]
-
-
Temporary Storage:
-
Request for Disposal:
-
Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[2]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[2]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Immediately notify your institution's EHS department or emergency response team.
-
Ensure the area is well-ventilated, if it is safe to do so.
-
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Boc-2-fluoro-D-phenylalanine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Boc-2-fluoro-D-phenylalanine. While some safety data sheets (SDS) indicate this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others suggest it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious and conservative approach to handling is strongly recommended.
Key Data Summary
A summary of the pertinent quantitative data for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 114873-00-6 |
| Molecular Formula | C₁₄H₁₈FNO₄ |
| Molecular Weight | 283.30 g/mol |
| Appearance | White to light yellow crystalline powder or solid[4][] |
| Melting Point | 92 - 98 °C[1][4][] |
| Storage Temperature | 2 - 8 °C[] |
Personal Protective Equipment (PPE)
A thorough PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing[3][6][7]. | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene)[6][7]. A disposable lab coat should be worn to protect personal clothing[6][8]. | Prevents dermal absorption and contamination of clothing. Gloves should be inspected before use and changed regularly[6]. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust generation is unavoidable[6][9]. | Minimizes the inhalation of fine particles. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1][2][3]. The recommended storage temperature is between 2-8°C[].
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][9].
-
Avoid the formation of dust during handling. If the material is a powder, handle it carefully to prevent it from becoming airborne[1][2].
-
Use appropriate PPE as outlined in the table above.
3. Spill Management:
-
In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal[2][9]. Avoid generating dust during cleanup[2][9].
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
-
Disposal Method:
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
